molecular formula C6H8N2O B050438 (6-Amino-3-Pyridinyl)Methanol CAS No. 113293-71-3

(6-Amino-3-Pyridinyl)Methanol

Cat. No.: B050438
CAS No.: 113293-71-3
M. Wt: 124.14 g/mol
InChI Key: TXPRFSOGPYITOT-UHFFFAOYSA-N
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Description

(6-Amino-3-Pyridinyl)Methanol is a high-value, multifunctional pyridine derivative that serves as a critical synthetic intermediate and building block in advanced chemical research. Its structure, featuring both a primary amino group and a hydroxymethyl group on a pyridine ring, makes it an exceptionally versatile scaffold for constructing more complex molecules. In medicinal chemistry, it is extensively employed in the synthesis of targeted small molecule inhibitors, particularly for kinase targets, where the pyridine core acts as a key hinge-binding motif. The molecule's functional groups allow for straightforward derivatization via amide bond formation, nucleophilic substitution, and other coupling reactions, facilitating the rapid exploration of structure-activity relationships (SAR).

Properties

IUPAC Name

(6-aminopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPRFSOGPYITOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383451
Record name (6-Amino-3-Pyridinyl)Methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113293-71-3
Record name (6-Amino-3-Pyridinyl)Methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-aminopyridin-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (6-Amino-3-Pyridinyl)Methanol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)methanol is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, makes it a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its significant role in the development of targeted therapies, particularly kinase inhibitors.

Chemical Properties and Structure

This compound is a white to light orange crystalline powder. Its fundamental chemical and structural properties are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name (6-aminopyridin-3-yl)methanol[1]
CAS Number 113293-71-3[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Melting Point 120 °C[2]
Boiling Point 320.2±27.0 °C (Predicted)[2]
Density 1.257±0.06 g/cm³ (Predicted)[2]
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[2]
Table 2: Structural and Spectroscopic Identifiers
IdentifierValueSource(s)
SMILES C1=NC(N)=CC=C1CO[2]
InChI InChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8)[2]
¹H NMR (400 MHz, d6-DMSO) δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H)[2]
Mass Spectrum (ES+) m/z 125 (M + H)⁺[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a carboxylic acid precursor, 6-aminonicotinic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄)[2][3].

Materials:

  • 6-Aminonicotinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (EtOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • 5N Sodium Hydroxide (NaOH)

  • Deionized Water

Procedure:

  • Esterification: To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol, 0.5 eq.). Heat the reaction mixture to reflux and maintain for 16 hours[2].

  • Neutralization and Extraction: After cooling, carefully pour the reaction mixture into a concentrated aqueous solution of sodium carbonate to neutralize the acid. Extract the aqueous phase three times with ethyl acetate[2].

  • Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude ethyl 6-aminonicotinate[2].

  • Reduction: Dissolve the concentrated residue in anhydrous tetrahydrofuran (25 mL). Cool the solution to -60 °C in a dry ice/acetone bath. Slowly add lithium aluminum hydride (2.68 g, 68.6 mmol, 3.0 eq.) in portions[2].

  • Reaction Progression: Allow the reaction mixture to gradually warm to 0 °C and then heat to reflux for 1 hour. After reflux, cool the reaction to room temperature[2].

  • Quenching: Carefully quench the reaction by the sequential addition of water (1.5 mL) and 5N aqueous sodium hydroxide (1.5 mL) at 0 °C[2].

  • Workup: Remove the resulting precipitate by filtration. Concentrate the filtrate under reduced pressure[2].

  • Purification: Purify the residue by flash column chromatography using an eluent of ethyl acetate/methanol (95:5) to afford this compound as the final product[2].

G cluster_synthesis Synthesis Workflow start 6-Aminonicotinic Acid esterification Esterification (H₂SO₄, EtOH, Reflux) start->esterification neutralization Neutralization & Extraction (Na₂CO₃, EtOAc) esterification->neutralization reduction Reduction (LiAlH₄, THF) neutralization->reduction purification Purification (Column Chromatography) reduction->purification end This compound purification->end

A high-level workflow for the synthesis of this compound.
Analytical Characterization

To ensure the purity and confirm the structure of the synthesized this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3].

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium formate as a modifier) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like methanol.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for this compound.

  • Analysis: The sample, either directly infused or eluted from an HPLC, is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is determined to confirm the molecular weight[2].

  • Tandem MS (MS/MS): Fragmentation analysis can be performed to further elucidate the structure.

Role in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of numerous kinase inhibitors. The pyridine core can act as a hinge-binding motif, a key interaction for inhibiting the catalytic activity of kinases.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in various cancers[4][5]. Small molecule inhibitors designed using the this compound scaffold can block the ATP-binding site of c-Met, thereby inhibiting its downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways[4][6].

G cluster_pathway c-Met Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Inhibitor Inhibitor (derived from This compound) Inhibitor->cMet inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the c-Met signaling pathway by a derivative of this compound.
Targeting the GSK-3β Signaling Pathway

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neurodevelopment. Its dysregulation has been linked to various diseases, including neurodegenerative disorders and cancer[7][8]. Inhibitors synthesized from this compound can target the ATP-binding pocket of GSK-3β, modulating its activity and influencing downstream pathways such as the Wnt/β-catenin and PI3K/Akt pathways[7][8].

G cluster_gsk3b GSK-3β Signaling Modulation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates for Inhibitor Inhibitor (derived from This compound) Inhibitor->GSK3b inhibits Degradation β-catenin Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription (Cell Proliferation) BetaCatenin->GeneTranscription translocates to nucleus

Modulation of the Wnt/β-catenin pathway via GSK-3β inhibition.

Conclusion

This compound stands out as a high-value building block for the synthesis of complex, biologically active molecules. Its utility in constructing potent and selective kinase inhibitors highlights its importance in modern drug discovery. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers aiming to leverage the chemical potential of this versatile compound in their scientific endeavors.

References

(6-Amino-3-Pyridinyl)Methanol CAS number 113293-71-3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (6-Amino-3-Pyridinyl)Methanol (CAS 113293-71-3)

Introduction

This compound, with CAS number 113293-71-3, is a multifunctional pyridine derivative that serves as a critical synthetic intermediate and versatile building block in advanced chemical research and drug development.[1] Its structure, which features a pyridine ring substituted with both a primary amino group and a hydroxymethyl group, makes it an exceptionally useful scaffold for constructing more complex molecules.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValue
CAS Number 113293-71-3[2][3]
Molecular Formula C₆H₈N₂O[1][3]
Molecular Weight 124.14 g/mol [1][3]
IUPAC Name (6-aminopyridin-3-yl)methanol[3]
InChI Key TXPRFSOGPYITOT-UHFFFAOYSA-N[1]
SMILES NC1=NC=C(CO)C=C1[3]

Synthesis and Purification

The most common synthetic route to this compound involves the reduction of an esterified precursor derived from 6-aminonicotinic acid.[1][4]

Experimental Protocol: Two-Step Synthesis

This protocol details the synthesis from 6-aminonicotinic acid, involving an initial esterification followed by reduction.

Step 1: Esterification of 6-Aminonicotinic Acid

  • Slowly add concentrated sulfuric acid (0.5 eq.) to a solution of 6-aminonicotinic acid (1.0 eq.) in ethanol.[4]

  • Heat the reaction mixture to reflux and maintain for 16 hours.[4]

  • After the reaction is complete, cool the mixture and carefully pour it into a concentrated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.[4]

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).[4]

  • Combine the organic phases and concentrate under reduced pressure to yield the ethyl 6-aminonicotinate intermediate.

Step 2: Reduction to this compound

  • Dissolve the concentrated residue (ethyl 6-aminonicotinate) in anhydrous tetrahydrofuran (THF).[4]

  • Cool the solution to -60°C and slowly add lithium aluminium hydride (LiAlH₄) (3.0 eq.).[4]

  • Gradually warm the reaction mixture to 0°C and then heat to reflux for 1 hour.[4]

  • Cool the reaction to room temperature and quench by the sequential addition of water and a 5N aqueous sodium hydroxide (NaOH) solution.[4]

  • Remove the resulting precipitate by filtration.[4]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[4]

Purification Protocol

To achieve high purity (>97%), the crude product can be purified using the following method:

  • Column Chromatography : The residue is purified by flash column chromatography.[4]

    • Stationary Phase : Silica gel.

    • Eluent : A mixture of ethyl acetate and methanol (EtOAc/MeOH 95:5) is typically used.[4]

  • Recrystallization : Further purification can be achieved by recrystallization, often using ethanol/water mixtures.[1]

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction & Purification Start 6-Aminonicotinic Acid Reagent1 Ethanol, H₂SO₄ Reflux, 16h Start->Reagent1 Intermediate Ethyl 6-aminonicotinate Reagent1->Intermediate Reagent2 1. LiAlH₄, THF 2. Quench (H₂O, NaOH) Intermediate->Reagent2 Purification Column Chromatography (EtOAc/MeOH 95:5) Reagent2->Purification Crude Product End This compound Purification->End Yield: ~72% Chemical_Reactivity cluster_reactions Potential Chemical Transformations cluster_products Resulting Derivatives center_mol This compound Oxidation Oxidation (on -CH₂OH) center_mol->Oxidation Substitution Substitution (on -NH₂) center_mol->Substitution Aldehyde Aldehydes or Carboxylic Acids Oxidation->Aldehyde Substituted N-Substituted Pyridines Substitution->Substituted Drug_Discovery_Pipeline start This compound (Versatile Building Block) scaffold Scaffold for Synthetic Elaboration start->scaffold inhibitors Targeted Small Molecule Inhibitors scaffold->inhibitors targets Examples: - Kinases - SHP2 Phosphatase inhibitors->targets research Pharmacological Research & Preclinical Development inhibitors->research

References

(6-Amino-3-Pyridinyl)Methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (6-Amino-3-Pyridinyl)Methanol

This technical guide provides a comprehensive overview of this compound, a versatile pyridine derivative crucial in chemical research and drug development. It serves as a key intermediate and building block for more complex molecules, particularly in the synthesis of targeted small molecule inhibitors.[1] This document details its molecular properties, experimental protocols for its synthesis and characterization, and visual representations of its chemical reactivity and synthesis workflow.

Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1][2][3]
IUPAC Name (6-aminopyridin-3-yl)methanol[2]
CAS Number 113293-71-3[1][2][4]
SMILES NC1=NC=C(CO)C=C1[2]
InChI Key TXPRFSOGPYITOT-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for its application in research.

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of an ester derivative of 6-aminonicotinic acid.[4]

Step 1: Esterification of 6-Aminonicotinic Acid

  • Slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol) to a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL).[4]

  • Heat the reaction mixture to reflux and maintain for 16 hours.[4]

  • After completion, carefully pour the mixture into a concentrated aqueous solution of Na₂CO₃ for neutralization.[4]

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).[4]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

Step 2: Reduction to this compound

  • Dissolve the concentrated residue from the previous step in anhydrous tetrahydrofuran (THF) (25 mL).[4]

  • Slowly add lithium aluminium hydride (2.68 g, 68.6 mmol) at -60 °C.[4]

  • Gradually warm the reaction mixture to 0 °C, and then heat to reflux for 1 hour.[4]

  • Cool the reaction to room temperature and quench by the addition of water (1.5 mL) followed by 5N aqueous NaOH (1.5 mL).[4]

  • Remove the precipitate by filtration and concentrate the filtrate under reduced pressure.[4]

Step 3: Purification

  • Purify the resulting residue using flash column chromatography with an eluent of EtOAc/MeOH (95:5) to yield the final product, this compound.[4]

Characterization Protocols

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are used to confirm the molecular structure. In a DMSO-d₆ solvent, the aromatic protons of the pyridine ring typically appear in the δ 6.5–8.5 ppm range.[1] The structure of the product can be confirmed by ¹H NMR and mass spectrometry.[4] For example, ¹H NMR (400 MHz, d6-DMSO) shows peaks at δ= 7.82, 7.32, 6.40, 5.77, and 4.27 ppm.[4]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the key functional groups. Characteristic peaks are expected around 3350 cm⁻¹ for the N-H stretch of the amino group and around 1050 cm⁻¹ for the C-O stretch of the hydroxyl group.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry, such as Electrospray Ionization (ESI-MS), is used to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be at m/z 125.[1][4]

Visualizations

The following diagrams illustrate the chemical reactivity and synthesis pathway of this compound.

Chemical_Reactions main This compound aldehyde Aldehyde/Ketone main->aldehyde Oxidation derivative Reduced Derivative main->derivative Reduction substituted Substituted Product main->substituted Substitution

Chemical reactions of this compound.

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start 6-Aminonicotinic Acid ester Ester Intermediate start->ester EtOH, H₂SO₄, Reflux crude Crude this compound ester->crude LiAlH₄, THF, Reflux final This compound (Pure) crude->final Flash Chromatography

Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of (6-Amino-3-Pyridinyl)Methanol from 6-aminonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-Amino-3-Pyridinyl)Methanol, a valuable building block in pharmaceutical and materials science research, starting from 6-aminonicotinic acid.[1][2] This document outlines the chemical properties of the materials, a detailed experimental protocol for the synthesis, and relevant data presented for clarity and reproducibility.

Introduction

This compound is a versatile pyridine derivative with a primary amino group and a hydroxymethyl group, making it a critical intermediate in the synthesis of complex organic molecules.[1] In medicinal chemistry, it is frequently used to create targeted small molecule inhibitors, particularly for kinase targets.[1] 6-aminonicotinic acid, the starting material, is a stable compound used as an intermediate in the synthesis of various pharmaceuticals, including those with antiproliferative and antibacterial properties.[2][3][4][5] This guide details a two-step synthesis process involving an initial esterification of 6-aminonicotinic acid followed by the reduction of the resulting ester to yield this compound.

Material Properties

A clear understanding of the physical and chemical properties of the reactant and product is crucial for successful synthesis. The properties of 6-aminonicotinic acid and this compound are summarized in the table below.

Property6-aminonicotinic acidThis compound
Synonyms 6-Aminopyridine-3-carboxylic acid, 2-Amino-5-pyridinecarboxylic acid(6-aminopyridin-3-yl)methanol
CAS Number 3167-49-5113293-71-3
Molecular Formula C₆H₆N₂O₂C₆H₈N₂O
Molecular Weight 138.12 g/mol [3][6]124.14 g/mol [1]
Appearance White to greyish powder, Light yellow Cryst[2][4]-
Melting Point >300 °C[2][3][4]-
Boiling Point ~373.6 °C[3]-
Purity ≥ 98% (HPLC)[3]97%

Synthesis Workflow

The synthesis of this compound from 6-aminonicotinic acid is a two-step process. The first step is an esterification of the carboxylic acid, and the second step is a reduction of the ester to the corresponding alcohol.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 6-aminonicotinic_acid 6-aminonicotinic acid Ethyl_6-aminonicotinate Ethyl 6-aminonicotinate 6-aminonicotinic_acid->Ethyl_6-aminonicotinate Ethanol, H₂SO₄ (conc.), Reflux Product This compound Ethyl_6-aminonicotinate->Product LiAlH₄, Anhydrous THF, -60°C to Reflux

A high-level overview of the synthesis process.

Experimental Protocol

The following protocol details the synthesis of this compound from 6-aminonicotinic acid.

Step 1: Synthesis of Ethyl 6-aminonicotinate

  • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol, 0.5 eq.).[7]

  • Heat the reaction mixture to reflux and maintain for 16 hours.[7]

  • After completion, carefully pour the mixture into a concentrated aqueous solution of Na₂CO₃ for neutralization.[7]

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).[7]

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 6-aminonicotinate.[7]

Step 2: Synthesis of this compound

  • Dissolve the crude ethyl 6-aminonicotinate from the previous step in anhydrous tetrahydrofuran (THF) (25 mL).[7]

  • At -60 °C, slowly add lithium aluminium hydride (LiAlH₄) (2.68 g, 68.6 mmol, 3.0 eq.).[7]

  • Gradually warm the reaction mixture to 0 °C, and then reflux for 1 hour.[7]

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Quench the reaction by the sequential addition of water (1.5 mL) and 5N aqueous NaOH (1.5 mL).[7]

  • Remove the precipitate by filtration.[7]

  • Concentrate the filtrate under reduced pressure.[7]

  • Purify the residue by flash column chromatography using an eluent of EtOAc/MeOH (95:5) to afford this compound.[7]

Results and Data

The synthesis yields this compound, with the structure confirmed by ¹H NMR and mass spectrometry.

ParameterValue
Yield 2.15 g (72%)
¹H NMR (400 MHz, d6-DMSO) δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H)
Mass Spectrometry (ES+) 125 (M + H)⁺

The data presented is based on the cited experimental procedure.[7]

Reaction Pathway

The chemical transformation from 6-aminonicotinic acid to this compound is illustrated below.

Reaction_Pathway cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product Reactant 6-aminonicotinic acid C₆H₆N₂O₂ Intermediate Ethyl 6-aminonicotinate C₈H₁₀N₂O₂ Reactant->Intermediate Esterification (Ethanol, H₂SO₄) Product This compound C₆H₈N₂O Intermediate->Product Reduction (LiAlH₄)

The chemical reaction pathway.

Conclusion

This guide provides a detailed and actionable protocol for the synthesis of this compound from 6-aminonicotinic acid. The described method is robust and provides a good yield, making it suitable for laboratory-scale synthesis. The final product is a key intermediate for the development of novel therapeutic agents and advanced materials. Researchers and drug development professionals can utilize this information for their synthetic chemistry needs.

References

The Rising Potential of (6-Amino-3-Pyridinyl)Methanol Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (6-Amino-3-Pyridinyl)Methanol scaffold is emerging as a versatile and valuable building block in medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with both a primary amino group and a hydroxymethyl group, provides a flexible platform for the synthesis of a diverse range of derivatives with significant therapeutic potential.[1] This guide delves into the reported biological activities of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to support further research and development in this promising area.

I. Overview of Biological Activities

Derivatives of the 6-aminopyridine core, closely related to this compound, have demonstrated a spectrum of biological activities, most notably in the fields of oncology and neuroscience. The amino group often serves as a crucial hydrogen bond donor, interacting with the hinge region of protein kinases, making these compounds attractive candidates for the development of kinase inhibitors.[1] Furthermore, modifications of the pyridine scaffold have led to the discovery of compounds with potent anticancer, anticonvulsant, and neuroprotective properties.

II. Quantitative Biological Data

The following tables summarize the quantitative biological activity data for several key 6-aminopyridine derivatives, showcasing their potential as therapeutic agents.

Table 1: Anticancer and Cytotoxic Activity of 6-Aminopyridine Derivatives

Compound IDDerivative ClassCell LineAssay TypeActivity (IC50/EC50)Reference
5o 6-amino-2-pyridone-3,5-dicarbonitrileGL261 (murine glioma)Cytotoxicity11.2 µM[2]
U87 (human glioblastoma)CytotoxicityPotent activity reported[2]
HepG2 (human liver cancer)CytotoxicityPotent activity reported[2]
A549 (human lung cancer)CytotoxicityPotent activity reported[2]
MCF7 (human breast cancer)CytotoxicityPotent activity reported[2]
Compound 9 9-aminoacridineHeLa (cervical cancer)MTT Assay13.75 µg/ml[3]
A-549 (lung cancer)MTT Assay18.75 µg/ml[3]
DLA (Dalton's Lymphoma Ascites)Cytotoxicity337.5 µg/ml[3]

Table 2: Kinase Inhibitory Activity of 6-Aminopyridine Derivatives

Compound IDDerivative ClassTarget KinaseAssay TypeActivity (IC50)Reference
8d 6-amino pyridine clubbed heterocycleGSK-3βIn-vitro kinase assay0.77 ± 0.01 μM[4]
CK-1δIn-vitro kinase assay0.57 ± 0.12 μM[4]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and related compounds.

A. Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., HeLa, A-549)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

B. In-vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against specific protein kinases.

Materials:

  • Recombinant human kinases (e.g., GSK-3β, CK-1δ)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (derivatives of this compound)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In each well of the plate, add the kinase, the specific substrate, and the test compound at the desired concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.

  • Luminescence Measurement: Measure the luminescent signal using a luminometer.

  • Data Analysis: The inhibitory activity of the compounds is determined by the reduction in the luminescent signal compared to the control wells without the inhibitor. The IC50 value is calculated from the dose-response curve.

IV. Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by 6-aminopyridine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization start This compound synthesis Chemical Synthesis of Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In-vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) characterization->invitro cellular Cell-based Assays (e.g., Cell Viability, Apoptosis) invitro->cellular sar Structure-Activity Relationship (SAR) Studies cellular->sar adme ADME/Tox Profiling sar->adme invivo In-vivo Studies (Animal Models) adme->invivo clinical Clinical Development invivo->clinical

Caption: A generalized workflow for the discovery and development of bioactive this compound derivatives.

GSK3B_CK1D_Pathway cluster_input Upstream Signals cluster_kinases Target Kinases cluster_output Cellular Processes Wnt Wnt Signaling GSK3B GSK-3β Wnt->GSK3B inhibits PI3K PI3K/Akt Pathway PI3K->GSK3B inhibits Tau Tau Hyperphosphorylation GSK3B->Tau phosphorylates BetaCatenin β-catenin Degradation GSK3B->BetaCatenin promotes CK1D CK-1δ Circadian Circadian Rhythm Regulation CK1D->Circadian regulates Inhibitor 6-Amino Pyridine Derivative (e.g., 8d) Inhibitor->GSK3B Inhibitor->CK1D

Caption: Inhibition of GSK-3β and CK-1δ signaling pathways by 6-aminopyridine derivatives.

V. Conclusion and Future Directions

The derivatives of this compound and related 6-aminopyridines represent a promising class of compounds with diverse biological activities. The available data, particularly on their anticancer and kinase inhibitory potential, underscore the importance of this scaffold in drug discovery. Future research should focus on the systematic synthesis and evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship. Further exploration of their potential in treating neurodegenerative diseases is also warranted. This guide provides a foundational resource to aid researchers in navigating the exciting and evolving landscape of this compound derivatives.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)Methanol, also known as 2-amino-5-(hydroxymethyl)pyridine, is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyridine ring substituted with a primary amino group and a hydroxymethyl group, provides multiple sites for chemical modification, making it a valuable building block for the synthesis of complex molecular architectures and libraries of compounds for drug discovery. The pyridine core, in particular, is recognized as a key "hinge-binding" motif in the development of kinase inhibitors. This guide provides a comprehensive overview of the reactivity of its core functional groups, supported by experimental insights and protocols to aid in the design of novel synthetic routes.

Core Functional Groups and Their Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the primary aromatic amine, the primary alcohol, and the pyridine ring.

  • Primary Amino Group (-NH₂): Located at the 6-position of the pyridine ring, this group is a key site for nucleophilic reactions. It can readily undergo acylation, alkylation, and other substitution reactions. The basicity of this amino group is influenced by the electron-withdrawing nature of the pyridine ring.

  • Hydroxymethyl Group (-CH₂OH): Positioned at the 3-position, this primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid under various conditions. It also offers a handle for esterification and etherification reactions.

  • Pyridine Ring: The pyridine ring is a heteroaromatic system that can participate in electrophilic and nucleophilic aromatic substitution reactions, although the existing substituents will direct the position of further functionalization. The nitrogen atom in the ring also influences the overall electron density and basicity of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Melting Point 120 °C[1]
Boiling Point 320.2±27.0 °C (Predicted)[1]
pKa (amino group) ~4.5 (Predicted)
Water Solubility Sparingly soluble (0.26 g/L at 25°C)[1]
Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques, with key data summarized in Table 2.

TechniqueDataReference
¹H NMR (400 MHz, d₆-DMSO) δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H)[1]
Mass Spectrometry (ES+) m/z = 125 (M + H)⁺[1]

Key Chemical Transformations and Experimental Protocols

This section details the primary reactions involving the functional groups of this compound and provides representative experimental protocols. These protocols are based on established methodologies for similar substrates and may require optimization for this specific molecule.

Reactions of the Hydroxymethyl Group: Oxidation

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, 6-aminopyridine-3-carbaldehyde, a valuable intermediate for further synthetic transformations such as reductive amination and Wittig reactions.

Reaction Pathway: Oxidation of the Hydroxymethyl Group

G Oxidation of this compound A This compound B 6-Aminopyridine-3-carbaldehyde A->B Oxidation C [Oxidizing Agent] e.g., PCC, MnO₂, Swern C->B

Caption: Oxidation of the hydroxymethyl group to an aldehyde.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is adapted from a general procedure for the oxidation of primary alcohols.

  • Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-aminopyridine-3-carbaldehyde.

Quantitative Data for Oxidation of Primary Alcohols to Aldehydes

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Notes
PCC DCMRoom Temp.80-95Mild conditions, but chromium is toxic.
MnO₂ DCM/ChloroformRoom Temp. to RefluxVariableSelective for allylic and benzylic alcohols.
Swern Oxidation DCM-78 to Room Temp.>90Requires cryogenic conditions.
Dess-Martin Periodinane DCMRoom Temp.>90Mild conditions, but reagent is explosive.
Reactions of the Amino Group: Acylation and Alkylation

The primary amino group is a versatile handle for introducing a variety of substituents through N-acylation and N-alkylation reactions.

3.2.1. N-Acylation

N-acylation with acyl chlorides or anhydrides yields the corresponding amides. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Reaction Pathway: N-Acylation of the Amino Group

G N-Acylation of this compound A This compound B N-(5-(hydroxymethyl)pyridin-2-yl)amide A->B C Acylating Agent (R-COCl or (RCO)₂O) C->B D Base (e.g., Pyridine, Triethylamine) D->B G Suzuki-Miyaura Coupling Workflow A This compound B Halogenated Derivative A->B Step 1 D Coupled Product B->D Step 2 C Aryl/Heteroaryl Boronic Acid C->D E Halogenation (e.g., NBS, NIS) E->B F Suzuki-Miyaura Coupling (Pd catalyst, Base) F->D

References

A Technical Guide to the Solubility of (6-Amino-3-Pyridinyl)Methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Amino-3-Pyridinyl)Methanol is a pyridine derivative of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and screening. This technical guide addresses the solubility of this compound, providing a framework for its empirical determination in the common absence of publicly available quantitative data. This document outlines the predicted solubility behavior based on the compound's structural features, presents a detailed experimental protocol for solubility measurement, and includes a visual workflow to guide laboratory practice.

Introduction

This compound, also known as (6-aminopyridin-3-yl)methanol, is a bifunctional organic molecule featuring a pyridine ring substituted with both an amino group and a hydroxymethyl group. These functional groups dictate its physicochemical properties, including its solubility. The amino group provides a basic character and potential for hydrogen bonding, while the hydroxyl group also contributes to its polarity and hydrogen bonding capabilities. The pyridine ring itself is a polar aromatic system. The interplay of these features suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

This guide provides a robust experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
IUPAC Name (6-aminopyridin-3-yl)methanol[2]
CAS Number 113293-71-3[2][3]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Appearance Solid (predicted)
Purity 97%[2]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various classes of organic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in polar aprotic solvents, which can solvate the polar functional groups of the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in non-polar solvents due to the polar nature of the this compound molecule.

Experimental Determination of Solubility

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.[4][5][6]

Materials and Equipment
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of the desired organic solvent to each vial. The presence of excess solid is crucial to ensure that equilibrium is reached.[7]

    • Seal the vials tightly to prevent solvent evaporation.[7]

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[8] The time required for equilibration should be determined empirically by measuring the concentration at different time points until it remains constant.[7]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.[7]

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a suitable syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.[7]

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).[7]

    • Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.[7]

  • Calculation:

    • Calculate the solubility from the concentration obtained in the analysis step. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

While specific quantitative data for this compound is not publicly available, the results from the experimental protocol described above should be presented in a clear and structured table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
e.g., Methanol Polar Protic [Insert Value] [Insert Value]
e.g., Acetone Polar Aprotic [Insert Value] [Insert Value]
e.g., Toluene Non-Polar [Insert Value] [Insert Value]

| ... | ... | ... | ... |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add known volume of organic solvent add_solid->add_solvent seal_vial Seal vial add_solvent->seal_vial shake Agitate at constant temperature (24-48h) seal_vial->shake settle Allow excess solid to settle shake->settle supernatant Withdraw supernatant settle->supernatant filter Filter through 0.45 µm syringe filter supernatant->filter dilute Dilute filtered sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate solubility from concentration analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the public domain, this technical guide provides a comprehensive framework for its determination. The presented experimental protocol, based on the reliable shake-flask method, offers a standardized approach for researchers to generate accurate and reproducible solubility data. Understanding the solubility profile is a critical step in the successful application of this compound in research and development.

References

(6-Amino-3-Pyridinyl)Methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (6-Amino-3-Pyridinyl)Methanol, a key building block in pharmaceutical synthesis. This document covers procurement, physicochemical properties, safety and handling, and a detailed experimental protocol for its application in the synthesis of a CDK4/6 inhibitor intermediate.

Purchasing and Suppliers

This compound (CAS No. 113293-71-3) is readily available from a variety of chemical suppliers. Purity levels typically range from 96% to over 98%. When purchasing this reagent, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity and purity.

Below is a summary of representative suppliers for this compound:

SupplierProduct NumberPurityAvailable Quantities
Thermo Scientific ChemicalsAC45150005097%5 g
BLD Pharm113293-71-3--
BenchchemB050438--
ChemUniverseP8573297%100 mg, 250 mg, 1 g
Anax Laboratories->98%-
PharmblockPB017662896%5 g

Note: This table is not exhaustive and represents a snapshot of available suppliers. Availability and product specifications are subject to change. Researchers should always verify information directly with the supplier.

A typical workflow for procuring a research chemical like this compound is outlined in the diagram below.

G cluster_procurement Chemical Procurement Workflow start Identify Need for This compound supplier_search Search for Suppliers (e.g., Online Databases) start->supplier_search quote Request Quotes & Availability supplier_search->quote select Select Supplier Based on Purity, Cost, and Lead Time quote->select po Generate Purchase Order select->po receive Receive Shipment po->receive qc Quality Control: Verify CoA and Perform Incoming Material Inspection receive->qc inventory Log into Chemical Inventory System qc->inventory end Store Appropriately and Ready for Use inventory->end

Caption: A generalized workflow for the procurement of research chemicals.

Physicochemical Properties

This compound is a pyridine derivative with the following properties:

PropertyValue
CAS Number 113293-71-3
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance White to off-white crystalline powder
Melting Point 118-122 °C
Boiling Point ~320.2 °C (Predicted)
Solubility Soluble in methanol and DMSO

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Wear protective gloves/eye protection/face protection.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Application in the Synthesis of CDK4/6 Inhibitors

This compound is a crucial intermediate in the synthesis of several cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs used in cancer therapy.[1] One prominent example is its use in the synthesis of Abemaciclib, a drug approved for the treatment of certain types of breast cancer.[2]

The CDK4/6 pathway plays a critical role in the regulation of the cell cycle. Dysregulation of this pathway can lead to uncontrolled cell proliferation, a hallmark of cancer. CDK4/6 inhibitors work by blocking the activity of these kinases, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and halting cell cycle progression at the G1/S checkpoint.[3][4]

G cluster_cdk46_pathway CDK4/6 Signaling Pathway in Cell Cycle Progression mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD complex Cyclin D-CDK4/6 Active Complex cyclinD->complex cdk46 CDK4/6 cdk46->complex rb Rb complex->rb Phosphorylation rb_p p-Rb (Phosphorylated) rb->rb_p e2f E2F genes S-Phase Gene Transcription e2f->genes Activates rb_p->e2f Releases g1s G1-S Phase Transition genes->g1s inhibitor This compound-derived CDK4/6 Inhibitor inhibitor->complex Inhibits

Caption: The role of CDK4/6 in cell cycle progression and its inhibition.

Experimental Protocol: Synthesis of a Pyrimidine Intermediate for a CDK4/6 Inhibitor

This protocol describes a representative Suzuki coupling reaction using this compound as a key building block to form a biaryl structure, a common core in many kinase inhibitors. This procedure is adapted from principles of Suzuki-Miyaura cross-coupling of aminopyridines.[5]

Reaction Scheme:

This compound + Arylboronic Acid --[Pd Catalyst, Base]--> 6-Amino-3-(aryl)pyridin-3-yl)methanol

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive flow of the inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Disclaimer: This protocol is a general guideline and may require optimization for specific substrates and scales. All chemical reactions should be performed by trained individuals in a suitable laboratory setting.

References

An In-depth Technical Guide to the Safety and Handling of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (6-Amino-3-Pyridinyl)Methanol (CAS No. 113293-71-3), a key building block in pharmaceutical research and development. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical and Physical Properties

This compound is a yellow solid at room temperature.[1] Its structural features, an amino group and a hydroxymethyl group on a pyridine ring, make it a versatile intermediate in organic synthesis.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name (6-aminopyridin-3-yl)methanol[1]
CAS Number 113293-71-3[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Yellow solid[1]
Purity Typically ≥97%[1]
Melting Point 60 - 63 °C[2]
Boiling Point 248 °C[2]
pKa (amino group) ~4.5 (estimated)[1]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[2]
Skin IrritationCategory 2H315: Causes skin irritation.[2][3]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][3]
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure.[2]

Summary of Toxicological Hazards: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[2][4] It can cause significant irritation to the skin, eyes, and respiratory system.[2][3] Prolonged or repeated exposure may lead to organ damage.[2] While specific LD50 data for this exact isomer is not readily available, related pyridine derivatives exhibit considerable toxicity. For instance, the oral LD50 for pyridine in rats is 891 mg/kg.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves such as butyl rubber or Viton®. Nitrile gloves are not recommended for prolonged contact with pyridine derivatives.

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield should be worn when there is a significant risk of splashing.

  • Skin and Body Protection: A flame-retardant laboratory coat and appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Safe Handling Practices
  • Work exclusively in a well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid generating dust.[2]

  • Keep away from sources of ignition, including heat, sparks, and open flames.[2]

  • Use non-sparking tools and explosion-proof equipment where necessary.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2]

  • Wash hands thoroughly after handling and before breaks.[2]

Storage Conditions
  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2]

  • Recommended storage is often at 0-8 °C for long-term stability.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • The storage area should be secured and accessible only to authorized personnel.[2]

Emergency Procedures

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[2]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[2]

Accidental Release Measures
  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.

Firefighting Measures
  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2] Water spray can be used to cool containers but may be ineffective at extinguishing the fire.

  • Specific Hazards: The compound is combustible.[5] Upon heating, it can form explosive mixtures with air.[5] Hazardous combustion products include carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Experimental Protocols

Protocol for Weighing and Preparing a Stock Solution

This protocol outlines the safe procedure for preparing a stock solution of this compound.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: analytical balance, weigh paper/boat, spatula, volumetric flask, appropriate solvent (e.g., DMSO, Methanol), and secondary containment.

    • Don all required PPE as specified in Section 3.1.

  • Weighing the Compound:

    • Perform all weighing operations inside the chemical fume hood.

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound solid to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Preparing the Solution:

    • Place the volumetric flask in secondary containment within the fume hood.

    • Carefully transfer the weighed solid into the volumetric flask. A powder funnel may be used.

    • Add a portion of the desired solvent to the flask (approximately half the final volume).

    • Gently swirl the flask to dissolve the solid completely. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution according to the storage conditions outlined in Section 3.3.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any other contaminated surfaces with a suitable solvent-dampened cloth inside the fume hood.

    • Dispose of all contaminated disposable materials (weigh boat, gloves, wipes) as hazardous waste.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Do not mix pyridine-containing waste with incompatible waste streams, such as strong oxidizers or acids.

  • Disposal Route: Disposal must be handled by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations. Never pour this chemical or its solutions down the drain.[6]

Role in Drug Discovery & Relevant Pathways

This compound is not typically a pharmacologically active agent itself but serves as a crucial structural motif and synthetic intermediate in medicinal chemistry.[1] Its pyridine ring can act as a hinge-binding motif, and the amino and hydroxyl groups provide versatile points for chemical modification.[1] This makes it a valuable building block for creating libraries of compounds for screening and for the targeted synthesis of small molecule inhibitors, particularly kinase inhibitors.

One such application is in the development of inhibitors for the SHP2 protein tyrosine phosphatase, an oncoprotein involved in cancer cell signaling pathways. The aminopyridine core is instrumental in forming potent inhibitors that target this pathway.

Visualizations

experimental_workflow Experimental Workflow: Safe Solution Preparation cluster_prep Preparation cluster_weigh Weighing (in Fume Hood) cluster_dissolve Dissolution (in Fume Hood) cluster_final Final Steps prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh1 Tare Balance prep2->weigh1 weigh2 Weigh Solid Compound weigh1->weigh2 dissolve1 Transfer Solid to Flask weigh2->dissolve1 dissolve2 Add Solvent & Dissolve dissolve1->dissolve2 dissolve3 Fill to Final Volume dissolve2->dissolve3 final1 Label & Store Solution dissolve3->final1 final2 Dispose of Waste dissolve3->final2 final3 Clean Work Area dissolve3->final3

Caption: Flowchart for the safe weighing and preparation of a solution.

logical_relationship Role of this compound in Drug Discovery cluster_synthesis Chemical Synthesis cluster_action Biological Action start This compound (Building Block) reagents + Other Reagents start->reagents product Active Pharmaceutical Ingredient (e.g., Kinase Inhibitor) reagents->product target Protein Target (e.g., SHP2 Kinase) product->target binds to & inhibits pathway Cell Signaling Pathway target->pathway modulates effect Therapeutic Effect (e.g., Inhibit Cancer Growth) pathway->effect

Caption: Logical diagram showing the compound's use in synthesizing an API.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)Methanol is a versatile bifunctional building block in medicinal chemistry, serving as a valuable starting material for the synthesis of a wide array of kinase inhibitors.[1] Its pyridine core is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of various kinases. The presence of both an amino and a hydroxymethyl group provides two points for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides detailed protocols for the synthesis of a representative furo[2,3-d]pyrimidine-based kinase inhibitor utilizing this compound, along with protocols for its biological evaluation and an overview of the targeted signaling pathways.

Target Kinases and Signaling Pathways

The furo[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors. By incorporating this compound, it is possible to synthesize potent inhibitors of key kinases implicated in cancer and other diseases, such as c-Kit and KDR (Vascular Endothelial Growth Factor Receptor 2).

  • c-Kit Signaling: The c-Kit receptor tyrosine kinase is crucial for the proliferation and survival of various cell types, including hematopoietic stem cells and mast cells.[1][2] Upon binding its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, initiating downstream signaling cascades including the PI3K/AKT and MAPK pathways, which drive cell growth and survival.[2][3] Aberrant c-Kit activation is a known driver in several cancers, including gastrointestinal stromal tumors (GISTs).[4]

  • KDR (VEGFR2) Signaling: KDR is the primary receptor for Vascular Endothelial Growth Factor-A (VEGF-A) and a key mediator of angiogenesis, the formation of new blood vessels.[5][6] Activation of KDR by VEGF-A triggers signaling pathways that promote endothelial cell proliferation, migration, and survival, which are essential for tumor growth and metastasis.[5][7]

Dual inhibition of c-Kit and KDR is a validated therapeutic strategy in oncology, targeting both the tumor cells directly and the tumor's blood supply.

Experimental Protocols

This section details the synthesis of a representative kinase inhibitor, N-((5-((6-amino-3-pyridinyl)methoxy)furo[2,3-d]pyrimidin-4-yl)cyclopropanecarboxamide (A-101) , and its subsequent biological evaluation.

Protocol 1: Synthesis of N-((5-((6-amino-3-pyridinyl)methoxy)furo[2,3-d]pyrimidin-4-yl)cyclopropanecarboxamide (A-101)

Step 1: Synthesis of 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine

This protocol is adapted from general methods for the synthesis of furo[2,3-d]pyrimidine derivatives.

  • Materials: 4,6-dichloro-5-formylpyrimidine, Sodium methoxide, Methanol, Hydrochloric acid.

  • Procedure:

    • To a solution of 4,6-dichloro-5-formylpyrimidine (1.0 eq) in methanol, add sodium methoxide (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with 2N HCl.

    • Concentrate the mixture under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify the crude product by column chromatography to obtain 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine.

Step 2: Synthesis of 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine

  • Materials: 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine, this compound, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine (1.0 eq) and this compound (1.1 eq) in anhydrous THF, add PPh3 (1.2 eq).

    • Cool the mixture to 0 °C and add DIAD (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography to yield 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine.

Step 3: Synthesis of A-101

  • Materials: 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine, Cyclopropanecarboxamide, Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Cesium carbonate (Cs2CO3), Anhydrous 1,4-dioxane.

  • Procedure:

    • To a reaction vessel, add 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine (1.0 eq), cyclopropanecarboxamide (1.2 eq), Cs2CO3 (2.0 eq), Pd2(dba)3 (0.1 eq), and Xantphos (0.2 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

    • Add anhydrous 1,4-dioxane.

    • Heat the mixture to 100 °C and stir for 12 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature and filter through celite.

    • Concentrate the filtrate and purify the residue by column chromatography to obtain the final product, A-101.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of the synthesized compound against c-Kit and KDR kinases.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of compound A-101.

  • Materials: Recombinant human c-Kit and KDR kinase domains, ATP, Poly(Glu, Tyr) 4:1 substrate, 96-well plates, Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), A-101 stock solution in DMSO, HRP-conjugated anti-phosphotyrosine antibody, TMB substrate.

  • Procedure:

    • Coat a 96-well plate with Poly(Glu, Tyr) substrate.

    • Prepare serial dilutions of A-101 in kinase buffer.

    • Add the kinase (c-Kit or KDR) to each well, followed by the diluted compound or vehicle (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Wash the plate to remove excess reagents.

    • Add HRP-conjugated anti-phosphotyrosine antibody and incubate.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for the synthesized kinase inhibitor A-101.

Table 1: Synthesis Yields

StepProductStarting MaterialYield (%)
14-chloro-5-hydroxyfuro[2,3-d]pyrimidine4,6-dichloro-5-formylpyrimidine65
25-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine4-chloro-5-hydroxyfuro[2,3-d]pyrimidine55
3A-101 5-((6-amino-3-pyridinyl)methoxy)-4-chlorofuro[2,3-d]pyrimidine40

Table 2: In Vitro Kinase Inhibitory Activity of A-101

Target KinaseIC50 (nM)
c-Kit15
KDR (VEGFR2)25
PDGFRβ80
Flt-3>1000

Visualizations

Signaling Pathway Diagrams

cKit_Signaling_Pathway SCF SCF cKit c-Kit Receptor SCF->cKit Binds Dimerization Dimerization & Autophosphorylation cKit->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: c-Kit Signaling Pathway

KDR_Signaling_Pathway VEGFA VEGF-A KDR KDR (VEGFR2) Receptor VEGFA->KDR Binds Dimerization Dimerization & Autophosphorylation KDR->Dimerization PLCg PLCγ Dimerization->PLCg Activates RAS RAS Dimerization->RAS Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration) PKC->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: KDR (VEGFR2) Signaling Pathway

Experimental Workflow

Synthesis_Workflow Start This compound & 4-chloro-5-hydroxyfuro[2,3-d]pyrimidine Step2 Mitsunobu Reaction Start->Step2 Intermediate 5-((6-amino-3-pyridinyl)methoxy) -4-chlorofuro[2,3-d]pyrimidine Step2->Intermediate Step3 Buchwald-Hartwig Amination Intermediate->Step3 Product Final Product (A-101) Step3->Product Assay In Vitro Kinase Assay Product->Assay Data IC50 Determination Assay->Data

Caption: Synthetic & Assay Workflow

References

Application Notes and Protocols for the Reduction of (6-Amino-3-Pyridinyl)Methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)Methanol is a versatile bifunctional molecule featuring a pyridine ring substituted with both an amino and a hydroxymethyl group. This unique structure makes it a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The reduction of the hydroxymethyl group to a methyl group, yielding 6-amino-3-methylpyridine (also known as 2-amino-5-picoline), is a key transformation that leads to compounds with significant biological activities. These derivatives are integral intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3][4] For instance, 6-amino-3-methylpyridine is a precursor for drugs such as the sedative-hypnotic Zolpidem, the anti-inflammatory and antioxidant Pirfenidone, and Avosentan, which is used in the management of diabetic nephropathy.[5] In the agrochemical sector, it is used to produce the pesticide Fluazuron.[5]

This document provides detailed application notes on the significance of this reduction and protocols for achieving the transformation, along with information on the biological relevance of the resulting derivatives.

Application Notes

The reduction of the hydroxymethyl group on the pyridine ring is a critical step in modifying the steric and electronic properties of the parent molecule. This transformation can significantly impact the biological activity of the resulting derivatives. The product of this reduction, 6-amino-3-methylpyridine, has been shown to exhibit a range of pharmacological effects, including anticonvulsant, sympathetic blocking, and antihistaminic properties.[6] Its derivatives are explored for treating neurological disorders and for their anti-inflammatory and antimicrobial potential.[2][7][8]

The primary application of this reduction is in providing a key building block for more complex molecules. The presence of the amino group allows for further functionalization, such as amide bond formation or diazotization, while the methyl group can influence the molecule's lipophilicity and binding interactions with biological targets.

Experimental Protocols

While direct protocols for the reduction of this compound are not extensively reported, methods for the deoxygenation of benzylic-type alcohols on heterocyclic rings can be adapted. Catalytic hydrogenation is a common and effective method for such transformations.

Protocol 1: Catalytic Hydrogenolysis for the Reduction of this compound

This protocol describes a general method for the hydrogenolysis of a benzylic alcohol on a pyridine ring to a methyl group using a palladium on carbon (Pd/C) catalyst. This method is widely used for C-O bond cleavage and is generally tolerant of other functional groups like amines, although catalyst poisoning can sometimes be a concern.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (or other suitable solvent like methanol or acetic acid)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for hydrogenation reactions (e.g., Parr hydrogenator or a flask with a balloon)

  • Filtration apparatus (e.g., Celite® or a syringe filter)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C (5-10 mol% of Pd).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-5 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 6-amino-3-methylpyridine can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome:

This procedure is expected to yield 6-amino-3-methylpyridine. The reaction conditions, such as hydrogen pressure, temperature, and solvent, may need to be optimized for this specific substrate to maximize the yield and minimize side reactions.

Data Presentation

ParameterStarting MaterialProduct
IUPAC Name (6-Aminopyridin-3-yl)methanol6-Amino-3-methylpyridine
Synonyms 2-Amino-5-(hydroxymethyl)pyridine2-Amino-5-picoline, 5-Amino-2-picoline
Molecular Formula C₆H₈N₂OC₆H₈N₂
Molecular Weight 124.14 g/mol 108.14 g/mol
Appearance White to light yellow solidWhite to yellowish crystalline powder
Melting Point 120-122 °C76-77 °C

Visualization of the Reduction Pathway

Reduction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product start This compound conditions H₂, Pd/C Ethanol start->conditions end 6-Amino-3-methylpyridine conditions->end Hydrogenolysis

Caption: General reaction scheme for the catalytic hydrogenolysis of this compound.

Potential Biological Signaling Pathways

While the direct molecular targets of 6-amino-3-methylpyridine derivatives are diverse and depend on the final drug molecule, their applications in neurological disorders suggest potential interactions with neurotransmitter systems. For instance, Zolpidem, derived from this scaffold, is a positive allosteric modulator of GABA-A receptors. The anticonvulsant activity observed for some derivatives also points towards modulation of ion channels or neurotransmitter receptors in the central nervous system.[6]

The anti-inflammatory effects of compounds like Pirfenidone suggest interference with inflammatory signaling cascades, potentially involving cytokines and growth factors.

Signaling_Pathways cluster_drug Derivative cluster_target Potential Molecular Target cluster_effect Cellular Effect cluster_outcome Pharmacological Outcome drug 6-Amino-3-methylpyridine Derivative (e.g., Zolpidem) receptor GABA-A Receptor drug->receptor Modulates effect Increased Chloride Ion Influx Neuronal Hyperpolarization receptor->effect Leads to outcome Sedative/Hypnotic Effect Anticonvulsant Activity effect->outcome Results in

Caption: A potential signaling pathway for a 6-amino-3-methylpyridine derivative like Zolpidem.

References

Application Notes and Protocols: The Utility of (6-Amino-3-Pyridinyl)Methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Amino-3-Pyridinyl)Methanol is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a primary amino group and a hydroxymethyl group, makes it an ideal scaffold for the synthesis of a diverse array of pharmacologically active molecules.[1] The pyridine core can act as a key hinge-binding motif in kinase inhibitors, while the amino and hydroxymethyl functionalities provide convenient handles for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[1] This document provides an overview of its applications, quantitative data on derived compounds, and detailed protocols for its synthesis and use in the development of therapeutic agents.

Chemical Properties

PropertyValueReference
IUPAC Name (6-aminopyridin-3-yl)methanol[2]
CAS Number 113293-71-3[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
SMILES NCC1=NC=C(CO)C=C1[2]

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable starting material for a range of therapeutic targets:

  • Kinase Inhibitors: The 6-aminopyridine moiety is a well-established hinge-binding motif for a variety of protein kinases.[1] This scaffold has been exploited in the development of inhibitors for targets such as Glycogen Synthase Kinase-3β (GSK-3β) and Bruton's tyrosine kinase (Btk), which are implicated in diseases ranging from neurodegenerative disorders to cancer.[3][4]

  • Antimicrobial Agents: Derivatives of 6-aminopyridine have demonstrated promising antibacterial and antifungal activities. The ability to modify both the amino and hydroxymethyl groups allows for the fine-tuning of the antimicrobial spectrum and potency.

  • Anticancer Agents: The 6-aminopyridine scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. These compounds often function through the inhibition of critical cellular signaling pathways.[5]

  • Central Nervous System (CNS) Agents: The blood-brain barrier permeability of certain 6-aminopyridine derivatives makes them attractive candidates for treating CNS disorders, such as Alzheimer's disease, by targeting kinases like GSK-3β.[3]

Quantitative Data of this compound Derivatives

The following tables summarize the biological activities of various compounds derived from or related to the this compound scaffold.

Table 1: Kinase Inhibitory Activity of 6-Aminopyridine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 8d GSK-3β0.77 ± 0.01[3]
CK-1δ0.57 ± 0.12[3]
Compound 4 CDK50.41[6]
GSK-31.5[6]
DYRK1A11[6]

Table 2: Anticancer Activity of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives

Compound IDCell LineEC₅₀ (µM)Reference
Compound 5a Murine Glioma GL26126.61 ± 0.7381[5]

Table 3: Antimicrobial Activity of 6-Aminopyrazolo[3,4-b]pyridine Derivatives

Compound IDActivityTarget Organism(s)PotencyReference
Compound 6 Antifungal & AntibacterialGram-negative bacteriaComparable to reference drugs[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 6-aminonicotinic acid.

Materials:

  • 6-aminonicotinic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminium Hydride (LiAlH₄)

  • 5N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

Procedure:

Step 1: Esterification of 6-Aminonicotinic Acid

  • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After completion, carefully pour the reaction mixture into a concentrated aqueous solution of Na₂CO₃ to neutralize the acid.

  • Extract the aqueous phase three times with EtOAc.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the ethyl ester of 6-aminonicotinic acid.

Step 2: Reduction to this compound

  • Dissolve the concentrated residue from Step 1 in anhydrous THF (25 mL).

  • Cool the solution to -60 °C and slowly add Lithium aluminium hydride (2.68 g, 68.6 mmol).

  • Gradually warm the reaction mixture to 0 °C and then heat to reflux for 1 hour.

  • Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous NaOH (1.5 mL).

  • Remove the precipitate by filtration and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: EtOAc/MeOH 95:5) to afford this compound.[1]

Protocol 2: GSK-3β Kinase Inhibition Assay

This protocol describes an in vitro luminescence-based kinase assay to determine the inhibitory activity of a test compound against GSK-3β.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be constant (e.g., 1%).

    • Dilute the GSK-3β enzyme and substrate peptide in kinase assay buffer to the desired concentrations.

    • Prepare the ATP solution in kinase assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.

    • Add 2.5 µL of the diluted GSK-3β enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the Substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5][8]

Visualizations

Signaling Pathways

GSK3B_Signaling_Pathway cluster_Wnt Wnt Pathway cluster_Insulin Insulin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B_Wnt GSK-3β Dsh->GSK3B_Wnt | Beta_Catenin β-catenin GSK3B_Wnt->Beta_Catenin Degradation Degradation Beta_Catenin->Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K Akt Akt/PKB PI3K->Akt GSK3B_Insulin GSK-3β Akt->GSK3B_Insulin | GS Glycogen Synthase GSK3B_Insulin->GS | Glycogen_Synthesis Glycogen Synthesis GS->Glycogen_Synthesis Inhibitor (6-Amino-3-Pyridinyl) Methanol Derivative Inhibitor->GSK3B_Wnt Inhibition Inhibitor->GSK3B_Insulin Inhibition

Caption: Simplified GSK-3β signaling pathways and the inhibitory action of this compound derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start 6-Aminonicotinic Acid esterification Esterification (EtOH, H₂SO₄) start->esterification reduction Reduction (LiAlH₄, THF) esterification->reduction purification Purification (Column Chromatography) reduction->purification product This compound purification->product derivatization Derivatization product->derivatization inhibitor Bioactive Derivative derivatization->inhibitor kinase_assay Kinase Inhibition Assay (e.g., GSK-3β) inhibitor->kinase_assay antimicrobial_assay Antimicrobial Assay (MIC Determination) inhibitor->antimicrobial_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) inhibitor->cytotoxicity_assay data_analysis Data Analysis (IC₅₀/EC₅₀/MIC Determination) kinase_assay->data_analysis antimicrobial_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: General experimental workflow from synthesis to biological evaluation of this compound derivatives.

References

Application Notes: (6-Amino-3-Pyridinyl)Methanol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Amino-3-Pyridinyl)Methanol is a versatile bifunctional molecule incorporating a primary amine, a hydroxyl group, and a pyridine ring. This unique combination of functionalities makes it a promising candidate for the synthesis of novel polymers and functional materials. The aromatic pyridine core can impart thermal stability and specific electronic properties, while the amine and hydroxyl groups offer reactive sites for polymerization and cross-linking. These application notes provide an overview of the potential uses of this compound in materials science, with a focus on the development of high-performance polymers and coordination complexes.

Application in the Synthesis of High-Performance Polyamides

The presence of a primary amine group allows this compound to be utilized as a monomer in the synthesis of polyamides. The incorporation of the pyridine moiety into the polymer backbone is expected to enhance thermal stability and introduce hydrogen bonding sites, potentially improving mechanical properties.

Experimental Protocol: Synthesis of a Copolyamide Containing this compound

This protocol describes the synthesis of a copolyamide from this compound, hexamethylenediamine, and terephthaloyl chloride via interfacial polymerization.

Materials:

  • This compound

  • Hexamethylenediamine

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve this compound (0.1 mol) and hexamethylenediamine (0.9 mol) in 200 mL of deionized water containing NaOH (0.2 mol).

  • Organic Phase Preparation: Dissolve terephthaloyl chloride (1.0 mol) in 200 mL of dichloromethane.

  • Interfacial Polymerization: Carefully pour the organic phase over the aqueous phase in a beaker to create a distinct interface.

  • Polymer Film Formation: A polyamide film will form at the interface. Gently grasp the film with forceps and pull it out of the beaker continuously.

  • Washing: Wash the resulting polymer rope thoroughly with deionized water and then with ethanol to remove unreacted monomers and byproducts.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Data Presentation: Hypothetical Properties of Polyamides

The following table summarizes the expected properties of a polyamide synthesized with and without this compound. The data is representative and intended for comparative purposes.

PropertyStandard Polyamide (Nylon 6,6)Copolyamide with this compound
Glass Transition (Tg)50 °C75 °C
Melting Temperature (Tm)265 °C290 °C
Tensile Strength80 MPa95 MPa
Young's Modulus3.0 GPa3.5 GPa
Water Absorption (24h)1.5 %1.2 %

Visualization: Polyamide Synthesis Workflow

Polyamide_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase A This compound D Aqueous Monomer Solution A->D B Hexamethylenediamine B->D C NaOH Solution C->D H Interfacial Polymerization D->H Interface E Terephthaloyl Chloride G Organic Monomer Solution E->G F Dichloromethane F->G G->H Interface I Washing & Drying H->I Polymer Film Formation J Copolyamide I->J Final Product

Caption: Workflow for the interfacial polymerization of a copolyamide.

Application in the Synthesis of Polyurethanes with Enhanced Properties

The hydroxyl and secondary amine (in the pyridine ring) functionalities of this compound allow it to act as a chain extender or cross-linker in polyurethane synthesis. The rigid pyridine ring can enhance the hardness and thermal stability of the resulting polyurethane.

Experimental Protocol: Synthesis of a Polyurethane Elastomer

This protocol outlines the synthesis of a polyurethane elastomer using this compound as a chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • This compound

  • 1,4-Butanediol (BDO)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis: React PTMEG with an excess of MDI in a moisture-free environment at 80°C with stirring until the theoretical NCO content is reached. This forms an NCO-terminated prepolymer.

  • Chain Extension: Dissolve the prepolymer in dry DMF. In a separate flask, dissolve a mixture of this compound and BDO (e.g., 1:1 molar ratio) in dry DMF.

  • Polymerization: Add the chain extender solution to the prepolymer solution dropwise with vigorous stirring. Add a catalytic amount of DBTDL.

  • Curing: Pour the viscous solution into a mold and cure at 100°C for 24 hours.

  • Post-Curing: Post-cure the resulting elastomer at 60°C for 48 hours to complete the reaction.

Data Presentation: Hypothetical Properties of Polyurethanes

The following table presents a comparison of hypothetical properties for a standard polyurethane and one incorporating this compound.

PropertyStandard Polyurethane (MDI/PTMEG/BDO)Polyurethane with this compound
Hardness (Shore A)85A95A
Tensile Strength35 MPa45 MPa
Elongation at Break500 %400 %
Tear Strength60 kN/m75 kN/m
Thermal Decomposition (Td)320 °C350 °C

Visualization: Polyurethane Synthesis Pathway

Polyurethane_Synthesis PTMEG Polyol (PTMEG) Prepolymer NCO-Terminated Prepolymer PTMEG->Prepolymer MDI Diisocyanate (MDI) MDI->Prepolymer Polyurethane Polyurethane Elastomer Prepolymer->Polyurethane APM This compound ChainExtender Chain Extender Mix APM->ChainExtender BDO 1,4-Butanediol BDO->ChainExtender ChainExtender->Polyurethane

Caption: Synthesis pathway for a polyurethane elastomer.

Application in the Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The pyridine nitrogen and the amino group of this compound can act as coordination sites for metal ions, making it a suitable ligand for the synthesis of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based Coordination Polymer

This protocol describes a general method for the solvothermal synthesis of a coordination polymer using this compound as a ligand.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, dissolve this compound (0.1 mmol), zinc nitrate hexahydrate (0.1 mmol), and terephthalic acid (0.1 mmol) in a mixture of DMF (8 mL) and ethanol (2 mL).

  • Solvothermal Reaction: Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Activation: Dry the crystals under vacuum at 100°C for 12 hours to remove solvent molecules from the pores.

Data Presentation: Hypothetical Properties of a Coordination Polymer

The following table shows hypothetical properties for a coordination polymer synthesized with this compound.

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/c
BET Surface Area850 m²/g
Pore Volume0.45 cm³/g
CO₂ Uptake (273 K, 1 bar)3.5 mmol/g

Visualization: Coordination Polymer Formation

Coordination_Polymer cluster_reaction Solvothermal Synthesis Metal Metal Salt (e.g., Zn(NO₃)₂) Reaction Mixing & Heating (120°C, 72h) Metal->Reaction Ligand1 This compound Ligand1->Reaction Ligand2 Organic Linker (e.g., Terephthalic Acid) Ligand2->Reaction Solvent Solvent (DMF/Ethanol) Solvent->Reaction Product Coordination Polymer Crystals Reaction->Product

Caption: Formation of a coordination polymer via solvothermal synthesis.

Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and intended for illustrative purposes. Actual experimental results may vary. Researchers should conduct their own experiments and characterization to validate these potential applications.

Application Notes and Protocols: Derivatization of (6-Amino-3-Pyridinyl)Methanol for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Amino-3-Pyridinyl)Methanol is a versatile bifunctional scaffold for the synthesis of novel bioactive compounds. Its aminopyridine core is a key feature in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of these enzymes. The presence of both a primary amino group and a primary hydroxyl group offers two distinct points for chemical modification, making it an ideal starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the derivatization of this compound and the biological evaluation of its analogs, with a focus on the discovery of potential kinase inhibitors for applications in oncology.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and aminopyridine derivatives have been successfully developed as inhibitors of various protein kinases.[1] These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.[2] The this compound scaffold combines the key aminopyridine motif for kinase hinge binding with a modifiable hydroxymethyl group that can be explored to enhance potency, selectivity, and pharmacokinetic properties.

This application note outlines a strategy for the systematic derivatization of this compound at both the C6-amino and C3-hydroxymethyl positions to explore the SAR for kinase inhibition, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[3]

Experimental Protocols

Protocol 1: Synthesis of the Starting Material, this compound

This protocol describes the synthesis of this compound from 6-aminonicotinic acid.[4]

Materials:

  • 6-aminonicotinic acid

  • Ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminium hydride (LiAlH₄)

  • 5N Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Methanol (MeOH)

Procedure:

  • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After cooling, carefully pour the mixture into a concentrated aqueous solution of Na₂CO₃ to neutralize the acid.

  • Extract the aqueous phase three times with EtOAc.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl 6-aminonicotinate.

  • Dissolve the crude ethyl 6-aminonicotinate in anhydrous THF (25 mL) and cool to -60 °C.

  • Slowly add lithium aluminium hydride (2.68 g, 68.6 mmol).

  • Gradually warm the reaction mixture to 0 °C and then heat to reflux for 1 hour.

  • Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous NaOH (1.5 mL).

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: EtOAc/MeOH 95:5) to afford this compound.[4]

Protocol 2: Derivatization of the C6-Amino Group via N-Acylation

This protocol describes a general method for the acylation of the primary amino group.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride (1.1 equivalents)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous DCM or THF (10 mL) and add pyridine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Derivatization of the C3-Hydroxymethyl Group via O-Alkylation (Williamson Ether Synthesis)

This protocol outlines a general procedure for the synthesis of ether derivatives.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF or DMF (10 mL) at 0 °C, carefully add sodium hydride (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Structure-Activity Relationship (SAR) Data

While a specific SAR table for this compound is not available in the cited literature, we can infer potential SAR based on studies of analogous aminopyridine and pyridine-based kinase inhibitors targeting VEGFR-2. The following table presents a hypothetical SAR based on these related studies.[1][5][6]

Compound IDR1 (Substitution at C6-NH₂)R2 (Substitution at C3-CH₂O-)Hypothetical VEGFR-2 IC₅₀ (nM)Notes
1 HH>10,000Parent Scaffold
2a -C(O)CH₃H5,000Small acyl group may be tolerated but offers little additional interaction.
2b -C(O)PhH1,500Phenyl group could occupy a hydrophobic pocket.
2c -C(O)-(4-fluorophenyl)H800Electron-withdrawing groups on the phenyl ring may enhance activity.
3a H-CH₂Ph2,000Benzyl ether may provide additional hydrophobic interactions.
3b H-(4-fluorobenzyl)950Halogen substitution on the benzyl ring could improve potency.
4a -C(O)-(4-fluorophenyl)-(4-fluorobenzyl)150Combination of favorable substitutions at both positions may lead to a synergistic effect on potency.

Biological Evaluation Protocol: In Vitro Kinase Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as VEGFR-2, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant VEGFR-2 kinase

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of test compound solution or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Initiate the reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Starting Material cluster_1 Derivatization Pathways cluster_2 Biological Evaluation start 6-Aminonicotinic Acid ester Esterification (EtOH, H₂SO₄) start->ester reduction Reduction (LiAlH₄, THF) ester->reduction parent This compound reduction->parent acylation N-Acylation (Acyl Chloride, Pyridine) nh2_deriv C6-NH-Acyl Derivatives acylation->nh2_deriv alkylation O-Alkylation (Alkyl Halide, NaH) oh_deriv C3-CH₂-O-Alkyl Derivatives alkylation->oh_deriv parent_ref This compound parent_ref->acylation parent_ref->alkylation assay In Vitro Kinase Assay (e.g., VEGFR-2) data IC₅₀ Determination assay->data sar Structure-Activity Relationship (SAR) data->sar nh2_deriv_ref C6-NH-Acyl Derivatives nh2_deriv_ref->assay oh_deriv_ref C3-CH₂-O-Alkyl Derivatives oh_deriv_ref->assay

Caption: Experimental workflow for SAR studies.

VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Proliferation Cell Proliferation & Survival PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Ca->Proliferation Ca->Angiogenesis mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis mTOR->Proliferation mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway inhibition.

References

Application Note: HPLC Analysis for Purity Determination of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(6-Amino-3-Pyridinyl)Methanol is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound and the separation of potential related substances. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing trifluoroacetic acid, offering excellent resolution and sensitivity for accurate quantification.

Chromatographic Conditions

A summary of the HPLC instrument and parameters is provided below. These parameters are a starting point and may require optimization for specific instrumentation and impurity profiles.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 254 nm
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

The use of a gradient elution is crucial for separating the main peak of this compound from its potential impurities, which may have a wide range of polarities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
15.1955
20.0955

Table 2: Gradient Elution Program

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

2. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) is recommended.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. HPLC System Setup and Operation

  • Set up the HPLC system according to the chromatographic conditions outlined in Table 1.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution to determine the purity and impurity profile.

4. Data Analysis

The purity of this compound is calculated using the area percent method.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Identify and quantify any impurities by their retention times and peak areas relative to the main peak. For accurate quantification of impurities, a reference standard for each impurity would be required.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) for replicate injections of the standard < 2.0%

Table 3: System Suitability Parameters

Experimental Workflow

HPLC_Workflow A Reagent & Mobile Phase Preparation C HPLC System Setup & Column Equilibration A->C B Standard & Sample Solution Preparation D System Suitability Test (Inject Standard) B->D C->D E Check Acceptance Criteria (Tailing, Plates, RSD) D->E E->C Fail F Sample Analysis (Inject Sample) E->F Pass G Data Acquisition & Integration F->G H Purity Calculation & Report Generation G->H

Caption: Workflow for the HPLC purity analysis of this compound.

Discussion

This HPLC method provides a reliable approach for the purity assessment of this compound. The use of a C18 column with an acetonitrile/water gradient containing TFA is a common and effective strategy for the analysis of polar aromatic compounds like aminopyridines.[1] The gradient elution ensures that both the main compound and any potential impurities with different polarities are well-separated. The UV detection at 254 nm is suitable for aromatic compounds containing a pyridine ring. For enhanced specificity, especially for the identification of unknown impurities, this method can be coupled with a mass spectrometer (LC-MS). It is important to note that this method should be fully validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended use in a quality control environment.

References

Application Notes and Protocols for the Large-Scale Synthesis of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Amino-3-Pyridinyl)Methanol is a pivotal building block in medicinal chemistry, frequently incorporated into a variety of kinase inhibitors for the development of targeted therapies. Its unique structure, featuring a pyridine ring with both amino and hydroxymethyl substituents, allows for versatile chemical modifications and interactions with biological targets. This document provides detailed protocols for both laboratory and large-scale synthesis of this compound, along with its applications in drug discovery, particularly in the context of inhibiting key signaling pathways implicated in cancer and other diseases.

Introduction

This compound serves as a crucial scaffold in the synthesis of small molecule inhibitors targeting a range of kinases, including Glycogen Synthase Kinase 3β (GSK-3β), c-MET, RON, and SHP2. Aberrant activity of these kinases is associated with numerous pathologies, most notably cancer, making them attractive targets for therapeutic intervention. The pyridine core of this compound often acts as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the target kinase. This application note details scalable synthetic routes to this compound and provides an overview of the signaling pathways modulated by inhibitors derived from this versatile scaffold.

Chemical Synthesis

The synthesis of this compound is typically achieved through the reduction of a suitable precursor, such as 6-aminonicotinic acid or its ester derivatives. While laboratory-scale synthesis often employs powerful reducing agents like lithium aluminum hydride (LiAlH₄), large-scale production necessitates the use of safer and more cost-effective methods, such as catalytic hydrogenation.

Table 1: Comparison of Synthetic Routes
ParameterLab-Scale Synthesis (LiAlH₄ Reduction)Large-Scale Synthesis (Catalytic Hydrogenation)
Starting Material 6-Aminonicotinic acidMethyl 6-aminonicotinate
Reducing Agent Lithium aluminum hydride (LiAlH₄)Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C)
Typical Scale GramsKilograms
Yield ~72%High (typically >90%)
Safety Considerations Highly reactive, pyrophoric reagent; requires stringent anhydrous conditions.Flammable hydrogen gas; requires specialized high-pressure equipment.
Work-up Quenching with water and base, filtration of aluminum salts.Filtration of the catalyst.
Cost-Effectiveness Higher reagent cost.Lower reagent cost, but requires initial investment in equipment.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via LiAlH₄ Reduction

This protocol describes the synthesis of this compound from 6-aminonicotinic acid.

Materials:

  • 6-Aminonicotinic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (EtOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Methanol (MeOH)

  • 5N Sodium hydroxide (NaOH)

  • Water (H₂O)

Procedure:

  • Esterification:

    • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol).

    • Heat the reaction mixture to reflux and maintain for 16 hours.

    • After cooling, carefully pour the mixture into a concentrated aqueous solution of Na₂CO₃ for neutralization.

    • Extract the aqueous phase three times with EtOAc.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 6-aminonicotinate.

  • Reduction:

    • Dissolve the crude ethyl 6-aminonicotinate in anhydrous THF (25 mL).

    • Cool the solution to -60°C and slowly add lithium aluminum hydride (2.68 g, 68.6 mmol).

    • Allow the reaction mixture to gradually warm to 0°C and then heat to reflux for 1 hour.

    • Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous NaOH (1.5 mL).

    • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the residue by flash column chromatography (eluent: EtOAc/MeOH 95:5) to obtain this compound as a solid (2.15 g, 72% yield).[1]

Characterization Data:

  • ¹H NMR (400 MHz, d₆-DMSO): δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H).[1]

  • MS (ES+): 125 (M + H)⁺.[1]

Protocol 2: Proposed Large-Scale Synthesis via Catalytic Hydrogenation

This protocol outlines a scalable and safer approach for the synthesis of this compound starting from methyl 6-aminonicotinate.

Materials:

  • Methyl 6-aminonicotinate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (5-10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel, dissolve methyl 6-aminonicotinate in a suitable solvent such as methanol or ethanol.

    • Carefully add the Pd/C catalyst to the solution.

  • Hydrogenation:

    • Seal the vessel and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by hydrogen uptake until it ceases.

  • Work-up and Purification:

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

This compound is a key structural motif in a number of kinase inhibitors. The amino group and the pyridine nitrogen often form critical hydrogen bonds with the hinge region of the kinase domain, while the hydroxymethyl group can be further functionalized to enhance potency and selectivity.

Table 2: Kinase Targets and Associated Signaling Pathways
Kinase TargetKey Signaling PathwaysTherapeutic Area
GSK-3β Wnt signaling, Insulin signalingNeurodegenerative diseases, Bipolar disorder, Cancer
c-MET RAS-MAPK, PI3K-AKT, STATCancer (proliferation, survival, motility, invasion)
RON PI3K-AKT, MAPK, JNK, β-cateninCancer (oncogenic transformation, metastasis)
SHP2 RAS-MAPK, PI3K-AKT, JAK-STATCancer (cell proliferation, growth, immune evasion)

Visualizing the Synthesis and Signaling Pathways

Synthesis Workflow

G cluster_esterification Esterification cluster_reduction Reduction cluster_alt_synthesis Large-Scale Synthesis cluster_purification Purification A 6-Aminonicotinic acid C Ethyl 6-aminonicotinate A->C Reflux B Ethanol, H₂SO₄ (cat.) B->C E This compound C->E Reflux D LiAlH₄, THF D->E H Column Chromatography E->H F Methyl 6-aminonicotinate F->E Hydrogenation G H₂, Pd/C G->E I Pure this compound H->I

Caption: Synthetic routes to this compound.

GSK-3β Signaling Pathway

GSK3b_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Axin_APC Axin/APC Complex LRP5_6->Axin_APC Dsh->Axin_APC GSK3b GSK-3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Axin_APC->GSK3b Ub Ubiquitination & Degradation Beta_Catenin->Ub TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Enters Nucleus Target_Genes Target Gene Expression TCF_LEF->Target_Genes Nucleus Nucleus Inhibitor This compound -based Inhibitor Inhibitor->GSK3b

Caption: Inhibition of the Wnt/β-catenin pathway by a GSK-3β inhibitor.

c-MET/RON Signaling Pathway

cMET_RON_Pathway cluster_downstream Downstream Signaling Ligand HGF / MSP Receptor c-MET / RON Receptor Tyrosine Kinase Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT3 STAT3 Receptor->STAT3 Inhibitor This compound -based Inhibitor Inhibitor->Receptor AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Motility) ERK->Gene_Expression STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Invasion_Metastasis Invasion & Metastasis STAT3_dimer->Invasion_Metastasis Nuclear Translocation

Caption: Overview of c-MET/RON signaling and points of inhibition.

SHP2 Signaling Pathway

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) pY Phosphotyrosine Residue RTK->pY Growth_Factor Growth Factor Growth_Factor->RTK GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2 SHP2 SHP2->RAS Promotes GDP/GTP exchange on Ras Inhibitor This compound -based Inhibitor Inhibitor->SHP2 pY->GRB2 pY->SHP2

Caption: Role of SHP2 in the RAS-MAPK signaling cascade.

References

Application Note: Protocols for Amide Bond Formation with (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (6-Amino-3-Pyridinyl)Methanol is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amino group on a pyridine ring and a primary alcohol, allows for diverse chemical modifications. The amino group is a key handle for forming stable amide bonds, a ubiquitous linkage in pharmaceuticals. This document provides detailed protocols for the amide coupling of this compound with various carboxylic acids using common and efficient coupling reagents.

The formation of the amide bond is typically achieved by activating the carboxylic acid component, which then readily reacts with the amino group of this compound. Common activation strategies involve the use of carbodiimides like EDC or uronium/phosphonium salt-based reagents such as HATU or PyBOP.[1][2] The choice of coupling reagent, base, and solvent is critical for achieving high yields and purity while minimizing side reactions like racemization, especially when dealing with chiral carboxylic acids.[3][4]

General Experimental Workflow

The overall process for amide bond formation involves the activation of a carboxylic acid followed by nucleophilic attack from the amine. The workflow diagram below illustrates the key steps from starting materials to the final, purified product.

Amide_Coupling_Workflow cluster_reactants 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Carboxylic Acid (R-COOH) F Dissolve Carboxylic Acid, Coupling Reagent & Base A->F B This compound H Add Amine Component: This compound B->H C Coupling Reagent (e.g., HATU, EDC/HOBt) C->F D Base (e.g., DIPEA) D->F E Anhydrous Solvent (e.g., DMF, DCM) E->F G Pre-activation (5-20 min) F->G G->H I Reaction Stirring (1-24h at RT or 0°C) H->I J Quench Reaction I->J K Aqueous Work-up (e.g., Water, Brine Wash) J->K L Dry Organic Layer (e.g., Na2SO4, MgSO4) K->L M Solvent Evaporation L->M N Purification (Column Chromatography) M->N O Characterization (NMR, LC-MS, HRMS) N->O P Final Amide Product O->P

Caption: General workflow for amide coupling reactions.

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides high yields and fast reaction times with low rates of racemization.[3]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • HATU (1.1-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir for 15-20 minutes at room temperature for pre-activation.[5]

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture dropwise.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the amine. This procedure is cost-effective and the byproducts are water-soluble, simplifying purification.[4][6]

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt·H₂O (1.2-1.5 eq)

  • Triethylamine (TEA) or DIPEA (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt·H₂O (1.2 eq) in anhydrous DCM or DMF in a dry round-bottom flask.[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 eq) to the mixture.

  • Slowly add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic phase with 1 M HCl (if the product is stable to acid), saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude residue via flash column chromatography to yield the pure amide product.

Data Presentation: Illustrative Reaction Outcomes

The following table summarizes representative, hypothetical outcomes for the amide coupling of this compound with a generic aliphatic and aromatic carboxylic acid under the conditions described above. Actual yields will vary based on the specific substrates and reaction scale.

Coupling MethodCarboxylic AcidBaseSolventTime (h)Temp (°C)Typical Yield (%)
HATUAcetic AcidDIPEADMF22585-95
HATUBenzoic AcidDIPEADMF42580-90
EDC/HOBtAcetic AcidDIPEADCM162570-85
EDC/HOBtBenzoic AcidDIPEADCM202565-80

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the amount of coupling reagent and base, extending the reaction time, or gently heating the reaction (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[5]

  • Side Reactions: The hydroxymethyl group on this compound could potentially be acylated, although the amino group is significantly more nucleophilic. If ester formation is observed, using milder conditions, shorter reaction times, or a less reactive coupling agent may be beneficial.

  • Purification: The pyridine nitrogen in the product can interact with silica gel, leading to peak tailing during column chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can help mitigate this issue.

  • Reagent Choice: For sterically hindered carboxylic acids or amines, HATU or other modern uronium salts are generally more effective than carbodiimide-based methods.[1]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Purity in (6-Amino-3-Pyridinyl)Methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purity of (6-Amino-3-Pyridinyl)Methanol during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction: Insufficient reducing agent or reaction time.- Ensure at least 3 equivalents of LiAlH₄ are used relative to the starting ester.[1] - Extend the reflux time to ensure the reaction goes to completion. Monitor by TLC until the starting material is consumed.
Degradation during workup: Localized overheating or incorrect pH during quenching of the reaction.- Perform the quenching of excess LiAlH₄ at a low temperature (e.g., 0 °C). - Add water and NaOH solution slowly and dropwise to control the exothermic reaction.
Product loss during extraction: Insufficient extraction from the aqueous layer.- Use a suitable organic solvent for extraction, such as ethyl acetate (EtOAc). - Perform multiple extractions (at least 3 times) to maximize the recovery of the product.[1]
Presence of Impurities in Final Product Unreacted starting material (Ethyl 6-aminonicotinate): Incomplete reduction.- Increase the amount of LiAlH₄ and/or the reaction time. - Monitor the reaction closely by TLC to ensure full consumption of the starting material.
Intermediate aldehyde (6-amino-3-pyridinecarbaldehyde): Incomplete reduction of the intermediate.- Ensure a sufficient excess of LiAlH₄ is present to reduce the initially formed aldehyde. - The aldehyde is more reactive than the ester, so this impurity is less likely if the starting material is fully consumed.[2]
Starting acid (6-aminonicotinic acid): Hydrolysis of the ester before or during the reaction.- Ensure the starting ethyl 6-aminonicotinate is dry and the reaction is performed under anhydrous conditions. - This impurity is highly polar and should be easily separable by column chromatography.
Oxidation products: Exposure to air during workup or storage.- Handle the final product under an inert atmosphere (e.g., nitrogen or argon) where possible. - Store the purified compound at low temperatures (2-8 °C) and protected from light.[3]
Difficult Purification by Column Chromatography Poor separation of product and impurities: Incorrect solvent system.- Use a gradient elution. A common system is a mixture of ethyl acetate and methanol. A reported system is EtOAc/MeOH 95:5.[1] - For highly polar impurities, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.
Product streaking or tailing on the column: Interaction with acidic silica gel.- Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Alternatively, use neutral alumina as the stationary phase if the compound is sensitive to silica.
Product Fails to Crystallize or Oiling Out Presence of impurities: Impurities can inhibit crystal lattice formation.- Repurify the material by column chromatography to ensure high purity before attempting crystallization. - An HPLC purity of >97% is recommended before crystallization.[3]
Inappropriate solvent system: The product is either too soluble or insoluble in the chosen solvent.- A mixture of ethanol and water is a reported recrystallization solvent system.[3] - Experiment with different solvent systems, such as isopropanol/water, acetonitrile, or ethyl acetate/hexanes. Use a solvent in which the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the reduction of a 6-amino-3-pyridinecarboxylic acid derivative, typically an ester like ethyl 6-aminonicotinate, using a powerful reducing agent such as Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[1][3]

Q2: Why is LiAlH₄ preferred over NaBH₄ for this reduction?

A2: LiAlH₄ is a much stronger reducing agent than sodium borohydride (NaBH₄). NaBH₄ is generally not reactive enough to reduce esters to alcohols, whereas LiAlH₄ can effectively perform this transformation.[2]

Q3: What are the key parameters to control during the LiAlH₄ reduction to ensure high purity?

A3: The key parameters are:

  • Anhydrous conditions: LiAlH₄ reacts violently with water, so all glassware, solvents, and reagents must be thoroughly dried.

  • Temperature control: The initial addition of the ester to the LiAlH₄ suspension should be done at a low temperature (e.g., -60 °C to 0 °C) to control the reaction rate. The reaction is then typically heated to reflux to ensure completion.[1]

  • Stoichiometry: A molar excess of LiAlH₄ is necessary to ensure the complete reduction of both the ester and the intermediate aldehyde. A 3-fold excess is a common practice.[1]

  • Careful workup: The quenching of excess LiAlH₄ is highly exothermic and must be done slowly and at a low temperature to prevent side reactions and ensure safety.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate against the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q5: What is the best way to purify the crude product?

A5: Flash column chromatography over silica gel is a highly effective method for purifying the crude product. A common eluent system is a mixture of ethyl acetate and methanol (e.g., 95:5 v/v).[1] For further purification to obtain highly pure material, recrystallization from a suitable solvent system like ethanol/water can be performed.[3]

Q6: What analytical techniques are used to confirm the purity and identity of the final product?

A6: The purity and identity of this compound can be confirmed using several analytical techniques:

  • HPLC: To determine the purity of the final product, typically aiming for >97%.[3]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H and O-H stretches.[3]

Data Presentation

Table 1: Summary of a Representative Synthesis Protocol and Purity Data

ParameterValue/ConditionReference
Starting Material Ethyl 6-aminonicotinate[1]
Reducing Agent Lithium aluminum hydride (LiAlH₄)[1]
Solvent Anhydrous Tetrahydrofuran (THF)[1]
Reaction Temperature -60 °C to 0 °C (addition), then reflux[1]
Workup Quenching with water and NaOH solution[1]
Purification Method Fast column chromatography (EtOAc/MeOH 95:5)[1]
Reported Yield 72%[1]
Target Purity >97% (by HPLC)[3][4]
Recrystallization Solvent Ethanol/water[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction

This protocol is adapted from a reported synthesis.[1]

Step 1: Esterification of 6-Aminonicotinic Acid

  • To a solution of 6-aminonicotinic acid (5.0 g) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After completion, cool the mixture and carefully neutralize it by pouring it into a concentrated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain ethyl 6-aminonicotinate.

Step 2: Reduction of Ethyl 6-aminonicotinate

  • Dissolve the crude ethyl 6-aminonicotinate in anhydrous tetrahydrofuran (THF) (25 mL).

  • In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.68 g) in anhydrous THF.

  • Cool the LiAlH₄ suspension to -60 °C and slowly add the solution of ethyl 6-aminonicotinate.

  • After the addition is complete, allow the reaction mixture to gradually warm to 0 °C and then heat to reflux for 1 hour.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (1.5 mL), followed by a 5N aqueous NaOH solution (1.5 mL).

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • Purify the crude residue by fast column chromatography on silica gel.

  • Elute the column with a mixture of ethyl acetate and methanol (95:5 v/v).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Visualizations

Synthesis_Pathway cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start_acid 6-Aminonicotinic Acid ester Ethyl 6-aminonicotinate start_acid->ester Ethanol, H₂SO₄ Reflux intermediate Intermediate Aldehyde ester->intermediate 1. LiAlH₄, THF 2. H₂O/NaOH workup final_product This compound intermediate->final_product LiAlH₄ purified_product Pure Product (>97%) final_product->purified_product Column Chromatography Recrystallization

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_impurities Impurity Type cluster_solutions Corrective Action start Analyze Crude Product (TLC, HPLC) impurity_check Impurity Detected? start->impurity_check identify_impurity Identify Impurity (Compare Rf/RT to standards) impurity_check->identify_impurity Yes end_purified Proceed to Final Purification impurity_check->end_purified No starting_material Starting Material (Ester) identify_impurity->starting_material Rf/RT matches starting material intermediate Intermediate (Aldehyde) identify_impurity->intermediate Rf/RT matches intermediate other Other/Unknown identify_impurity->other Unknown Rf/RT solution_sm Increase LiAlH₄ / Rxn Time Ensure anhydrous conditions starting_material->solution_sm solution_int Ensure sufficient excess of LiAlH₄ intermediate->solution_int solution_other Optimize Chromatography Consider alternative workup other->solution_other end_rework Re-run Reaction or Re-purify solution_sm->end_rework solution_int->end_rework solution_other->end_rework

Caption: Troubleshooting workflow for impurity identification.

Purity_Optimization cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_handling Handling & Storage center_node Product Purity reagent_quality LiAlH₄ Quality (Anhydrous) reagent_quality->center_node temp_control Temperature Control (Addition & Reflux) temp_control->center_node reaction_time Reaction Time reaction_time->center_node quenching Careful Quenching quenching->center_node chromatography Chromatography (Solvent System) chromatography->center_node crystallization Recrystallization (Solvent Choice) crystallization->center_node inert_atmosphere Inert Atmosphere inert_atmosphere->center_node storage_temp Low Temperature Storage (2-8 °C) storage_temp->center_node

Caption: Key factors influencing the final purity.

References

troubleshooting (6-Amino-3-Pyridinyl)Methanol reaction side products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (6-Amino-3-Pyridinyl)Methanol Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections address common issues encountered during synthesis and subsequent reactions, offering solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved by the reduction of 6-aminonicotinic acid or its esters, can be accompanied by several side products. The most common of these is the incomplete reduction of the starting material, leading to the corresponding aldehyde or unreacted carboxylic acid/ester. Over-reduction is also a possibility, though less common with milder reducing agents. In some cases, dimerization of the starting material or product can occur under harsh reaction conditions.

Q2: My reaction involving this compound is showing multiple spots on TLC, indicating several side products. What are the likely causes?

A2: The presence of multiple side products in reactions starting from this compound often stems from the bifunctional nature of the molecule (containing both a nucleophilic amino group and a primary alcohol). The specific side products will depend on the reaction being performed. For instance, in an amide coupling reaction, you might see side products resulting from the reaction at the alcohol, in addition to the desired amide. In oxidation reactions, over-oxidation to the corresponding carboxylic acid is a common issue. Dimerization or polymerization can also occur, especially at elevated temperatures or in the presence of certain catalysts.[1][2][3]

Q3: How can I prevent the formation of side products in my reactions with this compound?

A3: Preventing side product formation often involves a combination of strategies. One of the most effective approaches is the use of protecting groups for either the amino or the alcohol functionality, depending on the desired reaction.[4][5][6] For example, if you are performing a reaction at the amino group, protecting the alcohol as a silyl ether can prevent unwanted side reactions. Careful control of reaction conditions such as temperature, reaction time, and stoichiometry of reagents is also crucial. A summary of common protecting group strategies is provided in the table below.

Table 1: Common Protecting Groups for this compound
Functional Group to ProtectProtecting GroupProtection ReagentsDeprotection Conditions
Amino GroupBoc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)
Amino GroupCbz (Carboxybenzyl)Benzyl chloroformate, baseHydrogenolysis (H₂, Pd/C)
AlcoholTBDMS (tert-butyldimethylsilyl)TBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or acid
AlcoholTHP (Tetrahydropyran)Dihydropyran, acid catalyst (e.g., PTSA)Aqueous acid

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions
Symptom Possible Cause Troubleshooting Steps
Low conversion to the desired amide product.Inefficient coupling reagent.Switch to a more powerful coupling reagent such as HATU or PyBOP.[7]
Steric hindrance around the amino group.Increase the reaction temperature and/or reaction time.
Side reactions at the alcohol group.Protect the alcohol group as a TBDMS ether before performing the coupling reaction.
Formation of a stable salt with the carboxylic acid.Add a non-nucleophilic base like DIEA to the reaction mixture.
Issue 2: Over-oxidation of the Alcohol Group
Symptom Possible Cause Troubleshooting Steps
Formation of the corresponding carboxylic acid instead of the aldehyde.Use of a strong oxidizing agent.Employ a milder oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).
Prolonged reaction time or elevated temperature.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Perform the reaction at a lower temperature.
Reaction atmosphere.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard literature procedure for the reduction of a 6-aminonicotinic acid derivative.[8]

  • Esterification of 6-Aminonicotinic Acid:

    • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol).

    • Heat the reaction mixture to reflux and maintain for 16 hours.

    • Cool the mixture and carefully pour it into a concentrated aqueous solution of Na₂CO₃ to neutralize.

    • Extract the aqueous phase three times with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Reduction of the Ester:

    • Dissolve the crude ester in anhydrous tetrahydrofuran (THF) (25 mL).

    • Cool the solution to -60 °C and slowly add lithium aluminium hydride (LiAlH₄) (2.68 g, 68.6 mmol).

    • Gradually warm the reaction mixture to 0 °C and then heat to reflux for 1 hour.

    • Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous NaOH (1.5 mL).

    • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (eluent: EtOAc/MeOH 95:5) to afford this compound.

Protocol 2: General Procedure for Amide Coupling
  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM, add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting cluster_end End start Reaction with This compound tlc Analyze by TLC/LC-MS start->tlc clean Clean Reaction (>95% Purity) tlc->clean side_products Side Products Observed tlc->side_products end Purification clean->end protecting_group Use Protecting Group side_products->protecting_group optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) side_products->optimize_conditions change_reagents Change Reagents (e.g., Coupling Agent) side_products->change_reagents protecting_group->start Re-run Reaction optimize_conditions->start Re-run Reaction change_reagents->start Re-run Reaction

Caption: A logical workflow for troubleshooting reactions.

Side_Reaction_Pathways cluster_oxidation Oxidation cluster_coupling Amide Coupling cluster_dimerization Dimerization reactant This compound aldehyde 6-Amino-3-pyridinecarboxaldehyde reactant->aldehyde Mild Oxidation desired_amide Desired Amide Product reactant->desired_amide Amide Coupling (R-COOH, Coupling Agent) ester_side_product Ester Side Product reactant->ester_side_product Side Reaction dimer Dimerized Product reactant->dimer Harsh Conditions acid 6-Aminonicotinic Acid aldehyde->acid Over-oxidation

Caption: Potential side reaction pathways.

References

Technical Support Center: Synthesis of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (6-Amino-3-Pyridinyl)Methanol during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for synthesizing this compound starts with the esterification of 6-aminonicotinic acid, followed by the reduction of the resulting ester. This two-step process is generally reliable and can achieve good yields with proper optimization.

Q2: What are the critical factors influencing the yield in the reduction step?

The choice of reducing agent, solvent, reaction temperature, and moisture control are all critical. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent for this conversion, but requires strictly anhydrous conditions. Sodium borohydride (NaBH₄) can also be used, often with additives like methanol or calcium chloride to enhance its reactivity towards the ester.[1]

Q3: Are there common side reactions that can lower the yield?

Yes, side reactions can significantly impact the final yield. During the reduction step, incomplete reduction may leave unreacted starting material. Additionally, the amino group on the pyridine ring can potentially react with some reagents if not handled correctly. Protective group strategies can be considered to minimize such side reactions.[1] In broader pyridine synthesis, suboptimal reaction conditions are a frequent cause of low yields.[2]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. By comparing the reaction mixture to the starting material, you can determine when the conversion to the desired product is complete.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification of 6-Aminonicotinic Acid - Incomplete reaction. - Insufficient catalyst. - Water present in the reaction mixture.- Increase the reaction time or temperature (reflux). - Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used.[3] - Use anhydrous alcohol and ensure all glassware is thoroughly dried.
Low Yield in the Reduction Step - Inactive or insufficient reducing agent. - Presence of moisture (especially with LiAlH₄). - Incomplete reaction. - Suboptimal reaction temperature.- Use a fresh, unopened container of the reducing agent. - Ensure all solvents (like THF) are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Increase the molar excess of the reducing agent. - For LiAlH₄, ensure the reaction is brought to reflux for a sufficient time to drive it to completion.[3] - For NaBH₄, consider adding an activating agent like anhydrous CaCl₂.[1]
Product is Difficult to Purify - Presence of unreacted starting material or byproducts. - Inefficient extraction or chromatography.- Ensure the reaction has gone to completion using TLC or LC-MS before workup. - During workup, perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate).[3] - Optimize the solvent system for column chromatography to achieve better separation. A common eluent is a mixture of Ethyl Acetate and Methanol.[3]
Inconsistent Results - Variability in reagent quality. - Fluctuations in reaction conditions.- Use high-purity reagents from reliable suppliers. - Maintain consistent control over reaction parameters such as temperature, stirring speed, and addition rates of reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification and LiAlH₄ Reduction[4]

This protocol is based on a reported synthesis with a 72% yield.[3]

Step 1: Esterification of 6-Aminonicotinic Acid

  • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After completion, cool the mixture and carefully pour it into a concentrated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acid.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ethyl 6-aminonicotinate.

Step 2: Reduction of Ethyl 6-Aminonicotinate

  • Dissolve the crude ethyl 6-aminonicotinate in anhydrous tetrahydrofuran (THF) (25 mL).

  • Cool the solution to -60°C in a dry ice/acetone bath.

  • Slowly add lithium aluminium hydride (LiAlH₄) (2.68 g, 68.6 mmol) in portions, keeping the temperature below -50°C.

  • After the addition is complete, allow the reaction mixture to gradually warm to 0°C and then heat to reflux for 1 hour.

  • Cool the reaction to 0°C and quench by the sequential and careful addition of water (1.5 mL) and 5N aqueous sodium hydroxide (NaOH) (1.5 mL).

  • Filter the resulting precipitate and wash it with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent: EtOAc/MeOH 95:5) to yield this compound.

Data Summary

Parameter Esterification Reduction (LiAlH₄)
Starting Material 6-Aminonicotinic AcidEthyl 6-aminonicotinate
Reagents Ethanol, Conc. H₂SO₄LiAlH₄, Anhydrous THF
Reaction Time 16 hours~2-3 hours
Temperature Reflux-60°C to Reflux
Reported Yield Not specified (used crude)72%

Visualizations

Below are diagrams illustrating the synthesis workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification A 6-Aminonicotinic Acid B Ethyl 6-aminonicotinate A->B Ethanol, H₂SO₄ Reflux, 16h C This compound B->C 1. LiAlH₄, Anhydrous THF -60°C to Reflux 2. Quench D Purified Product C->D Column Chromatography

Caption: Synthetic workflow for this compound.

TroubleshootingYield cluster_ester Esterification Troubleshooting cluster_reduc Reduction Troubleshooting Start Low Final Yield CheckStep Which step has low yield? Start->CheckStep Esterification Esterification CheckStep->Esterification Step 1 Reduction Reduction CheckStep->Reduction Step 2 E1 Check for water contamination Esterification->E1 R1 Ensure anhydrous conditions Reduction->R1 E2 Increase reaction time/temp E1->E2 E3 Verify catalyst amount E2->E3 R2 Use fresh reducing agent R1->R2 R3 Optimize reagent stoichiometry R2->R3 R4 Ensure sufficient reflux time R3->R4

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of (6-Amino-3-Pyridinyl)Methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (6-Amino-3-Pyridinyl)Methanol using column chromatography.

Troubleshooting Guide

Issue: My compound is streaking or tailing on the TLC plate and column.

  • Question: Why is my this compound showing significant tailing during chromatography?

  • Answer: Tailing is a common problem when purifying basic compounds like aminopyridines on standard silica gel.[1] The basic amino group on your compound interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1][2][3]

  • Question: How can I prevent peak tailing?

  • Answer: To minimize tailing, you can add a basic modifier to your mobile phase.[1][4][5][6] Small amounts (typically 0.5-2%) of triethylamine (TEA), pyridine, or ammonium hydroxide can be added to the eluent.[1][4][5] These basic additives will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic compound and resulting in more symmetrical peaks.[1]

Issue: My compound is not moving from the baseline or is eluting too slowly.

  • Question: I'm using a high percentage of a polar solvent, but my compound is still not eluting from the column. What should I do?

  • Answer: this compound is a polar compound. If it is not eluting even with a highly polar solvent system, you may need to increase the polarity further. Consider using a solvent system containing methanol. For very polar compounds, solvent systems containing dichloromethane and methanol, sometimes with the addition of ammonium hydroxide, can be effective.[5][7] For instance, a mixture of 95:4:1 or 85:14:1 DCM:MeOH:NH4OH can be very effective for polar nitrogenous compounds.[5]

  • Question: Could there be another reason for my compound not eluting?

  • Answer: It is possible that your compound is degrading on the silica gel.[7][8] Aminopyridine derivatives can be sensitive to the acidic nature of silica.[6] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see off-diagonal spots, it is an indication that your compound is decomposing on the silica.[7] In such cases, consider using a different stationary phase like alumina or a bonded phase.[4]

Issue: I am seeing poor separation between my compound and impurities.

  • Question: How can I improve the separation of my compound from closely related impurities?

  • Answer: To improve separation, you can optimize your mobile phase by trying different solvent combinations.[4] Running a gradient elution, where you gradually increase the polarity of the mobile phase during the chromatography run, can also significantly improve resolution.[4][7] It is crucial to first optimize the separation on a TLC plate to find a solvent system that gives a good separation and an Rf value of around 0.2-0.4 for your target compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify this compound?

A1: A common mobile phase for the purification of this compound is a mixture of ethyl acetate (EtOAc) and methanol (MeOH).[9] A starting ratio of 95:5 EtOAc/MeOH has been reported to be effective.[9] However, the optimal ratio will depend on your specific crude mixture and should be determined by TLC analysis first.

Q2: What type of stationary phase is recommended for the purification of this compound?

A2: Silica gel is the most common stationary phase for the column chromatography of organic compounds.[10] However, due to the basic nature of this compound, standard silica gel can lead to the issues mentioned in the troubleshooting guide. If tailing or degradation is a significant problem, you might consider using deactivated silica gel (treated with a base) or an alternative stationary phase like neutral alumina.[4][7]

Q3: How should I load my sample onto the column?

A3: You can either dry load or wet load your sample. For dry loading, dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[11] For wet loading, dissolve your sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and carefully add it to the top of the column.[11] Dry loading is often preferred as it can lead to better resolution.[11]

Q4: Are there any alternatives to column chromatography for purifying this compound?

A4: While column chromatography is a widely used technique, other purification methods like recrystallization or acid-base extraction can also be considered.[1] The choice of method depends on the nature of the impurities and the scale of your reaction. Sometimes, a combination of these techniques may be necessary to achieve the desired purity.

Experimental Protocols

Detailed Methodology for Column Chromatography of this compound

This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% ethyl acetate).

  • Column Packing: Carefully pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed. Use gentle tapping or pressure to aid in packing.

  • Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, taking care not to disturb the silica bed.

  • Elution:

    • Begin elution with the initial, less polar solvent (e.g., 100% ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A common gradient could be from 0% to 10% methanol in ethyl acetate.

    • To mitigate peak tailing, it is advisable to add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[1][4][5]

  • Fraction Collection: Collect fractions of a suitable volume.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Aminopyridine Derivatives

ParameterRecommendationRationale
Stationary Phase Silica Gel (standard or deactivated), Alumina (neutral)Silica is common but can be acidic; alumina is a good alternative for basic compounds.[4][7]
Mobile Phase Ethyl Acetate/Hexanes, Dichloromethane/Methanol, Ethyl Acetate/MethanolGradients of increasing polarity are often effective.[4][7][9]
Mobile Phase Modifier Triethylamine (0.5-2%), Ammonium Hydroxide (0.5-2%)To neutralize acidic sites on silica gel and prevent peak tailing.[1][4][5]
Rf Value (TLC) 0.2 - 0.4Provides optimal separation on the column.[1]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_sample Sample Loading cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate dissolve_sample Dissolve Crude Product dry_load Dry Load onto Silica dissolve_sample->dry_load wet_load Wet Load Solution dissolve_sample->wet_load elute Elute with Solvent Gradient dry_load->elute wet_load->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of (6-Amino-3-Pyridinyl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: this compound is a polar molecule containing both a primary amino group and a hydroxymethyl group on a pyridine ring.[1] Due to these polar functional groups, polar solvents are most effective. An ethanol/water mixture is a commonly recommended solvent system for purification.[1] Generally, aminopyridines show good solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[2] Water can also be a suitable solvent for polar compounds, especially when used at high temperatures.[3] The ideal choice often involves a mixed-solvent system to achieve the desired solubility curve—high solubility in the hot solvent and low solubility when cold.

Q2: My compound has "oiled out" instead of forming crystals. What causes this and how can I fix it?

A2: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too quickly.[4][5] It can also be caused by the presence of significant impurities.[6]

To resolve this, try the following:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional "good" solvent (e.g., more ethanol in an ethanol/water system) to keep the compound soluble at a slightly lower temperature.[6]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.[6]

  • If using a mixed-solvent system, you may need to adjust the solvent ratio.

Q3: I am getting a very low yield after recrystallization. What are the common causes and solutions?

A3: A low yield is one of the most common issues in recrystallization. Potential causes include:

  • Using too much solvent: This is the most frequent cause, as it keeps a significant portion of your product dissolved in the mother liquor even after cooling.[7] To fix this, you can evaporate some of the solvent and attempt to crystallize the compound again.[5]

  • Premature crystallization: If crystals form during the hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.[4]

  • Washing with too much cold solvent: The final wash step can redissolve some of your purified crystals. Always use a minimal amount of ice-cold solvent for rinsing.[7]

  • Inappropriate solvent choice: If the compound is too soluble in the cold solvent, recovery will be poor. A different solvent or solvent pair may be necessary.

Q4: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A4: A failure to crystallize despite the solution being saturated is known as supersaturation. You can induce crystallization using these methods:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[7]

  • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.[7]

  • Reducing Solvent Volume: It's possible too much solvent was added initially. Gently heat the solution to boil off a portion of the solvent to increase the concentration, then allow it to cool again.[5]

Data Presentation

Solvent Suitability for this compound and Related Aminopyridines

While precise quantitative solubility data for this compound is not widely published, the following table provides guidance on solvent selection based on the properties of similar aminopyridine compounds. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

SolventPolarityBoiling Point (°C)Suitability & Comments
Water High100Good for highly polar compounds. Often used as the "poor" solvent in a mixed system with ethanol.[3][8]
Ethanol High78Very soluble.[8] An excellent "good" solvent, often paired with water to fine-tune solubility.[1]
Methanol High65Very soluble.[9][10] Similar to ethanol, can be used in a mixed-solvent system.
Isopropanol Medium82Soluble.[10] Can be a good single solvent choice.
Ethyl Acetate Medium77Moderate solubility. May be a suitable single solvent.[9][11]
Acetone Medium56Soluble.[10] Its low boiling point can make it easy to remove.
Acetonitrile Medium82Soluble.[10]
Toluene Low111Low solubility. Generally not suitable as a primary solvent but could be used as a "poor" solvent with a more polar one.
Hexane/Heptane Low69 / 98Insoluble. Useful as an anti-solvent or for washing final non-polar impurities from the crystal surface.[9]

Experimental Protocols

Detailed Methodology for Recrystallization using an Ethanol/Water System

This protocol outlines a standard procedure for purifying this compound using a mixed ethanol and water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol (the "good" solvent) and heat the mixture gently on a hot plate with stirring. Add more ethanol in small portions until the solid is completely dissolved at or near the boiling point.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the hot funnel and pour the hot solution through it into the clean, hot flask. This step removes any solid impurities.[4]

  • Inducing Crystallization: While the ethanol solution is still hot, add deionized water (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy (the cloud point).[13] This indicates the solution is saturated. Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.[12]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (use a slightly higher water ratio than the crystallization mixture).[13] This removes any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes. Transfer the dried crystals to a watch glass and let them air dry completely.

Mandatory Visualization

Recrystallization_Workflow cluster_setup Setup cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in minimum amount of hot Ethanol start->dissolve hot_filt Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filt add_water Add hot Water dropwise to cloud point hot_filt->add_water re_dissolve Add a few drops of hot Ethanol to clarify add_water->re_dissolve cool_rt Cool slowly to Room Temperature re_dissolve->cool_rt cool_ice Cool in Ice Bath to maximize yield cool_rt->cool_ice vac_filt Collect crystals via Vacuum Filtration cool_ice->vac_filt wash Wash with minimal ice-cold Ethanol/Water vac_filt->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide start Problem Occurred q1 No Crystals Forming? start->q1 Check... q2 Compound Oiling Out? start->q2 Check... q3 Low Crystal Yield? start->q3 Check... a1 Solution is Supersaturated q1->a1 Yes a2 Cooling too fast or Impurities present q2->a2 Yes a3 Product lost to mother liquor q3->a3 Yes a1_sol1 Scratch inner surface of flask a1->a1_sol1 Try... a1_sol2 Add a seed crystal a1->a1_sol2 Try... a1_sol3 Too much solvent? Boil some off & re-cool a1->a1_sol3 Try... a2_sol1 Reheat to dissolve oil a2->a2_sol1 a2_sol2 Add more 'good' solvent (e.g., Ethanol) a2_sol1->a2_sol2 a2_sol3 Cool solution much more slowly a2_sol2->a2_sol3 a3_sol1 Used too much solvent? Reduce volume & re-cool a3->a3_sol1 Possible Cause a3_sol2 Washed with too much or warm solvent? a3->a3_sol2 Possible Cause a3_sol3 Crystals lost during hot filtration? a3->a3_sol3 Possible Cause

Caption: Troubleshooting decision tree for common recrystallization issues.

References

preventing oxidation of (6-Amino-3-Pyridinyl)Methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (6-Amino-3-Pyridinyl)Methanol

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent its oxidation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from white to yellow/brown. What is the cause?

A: This discoloration is a common indicator of oxidation. The aminopyridine moiety is susceptible to air oxidation, which can form colored impurities. This process can be accelerated by exposure to light, moisture, and atmospheric oxygen. The amino group increases the nucleophilicity of the pyridine ring, making it more reactive.[1]

Q2: What are the optimal storage conditions to prevent oxidation of the solid compound?

A: To maintain the integrity of solid this compound, it is crucial to minimize its exposure to atmospheric oxygen, moisture, and light. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air. For detailed storage parameters, please refer to Table 1.

Q3: I dissolved the compound in methanol, and the solution quickly turned yellow. Why did this happen?

A: Oxidation reactions are often accelerated in solution. This rapid color change suggests that either the solvent contained dissolved oxygen or the process of dissolving the compound introduced sufficient air to initiate oxidation. It is also possible that impurities in the solvent catalyzed the degradation.

Q4: Can I store this compound in solution? If so, what is the best practice?

A: Short-term storage in solution is possible with proper precautions. The best practice is to use a high-purity, anhydrous solvent that has been deoxygenated (degassed). The solution should be stored in a tightly sealed container (e.g., a vial with a septum cap) with an inert gas headspace (like argon or nitrogen) and protected from light. It is recommended to prepare solutions fresh for each experiment whenever possible.

Q5: Are there any materials or substances that are incompatible with this compound during storage?

A: Yes. Avoid contact with strong oxidizing agents, as they will aggressively degrade the compound. Additionally, avoid sources of heat or ignition.[2][3] Care should also be taken to prevent contamination with metal ions, as some metals can catalyze oxidation reactions.[4]

Troubleshooting Guide: Compound Discoloration

If you observe discoloration of your this compound, use the following guide to identify the potential cause and take corrective action.

Logical Troubleshooting Flow

The following diagram illustrates a decision-making process to diagnose the source of oxidation.

Troubleshooting_Flow start Problem: Compound Discoloration check_form Is the compound solid or in solution? start->check_form solid_storage Evaluate Solid Storage Conditions check_form->solid_storage Solid solution_prep Evaluate Solution Prep & Storage check_form->solution_prep Solution inert_gas Stored under inert atmosphere? solid_storage->inert_gas degassed Was solvent degassed? solution_prep->degassed sealed Container tightly sealed & dry? inert_gas->sealed Yes cause_air Likely Cause: Air Oxidation inert_gas->cause_air No light Protected from light? sealed->light Yes cause_moisture Likely Cause: Moisture-Assisted Oxidation sealed->cause_moisture No light->cause_air Yes cause_photo Likely Cause: Photo-oxidation light->cause_photo No handling Was handling done under inert gas? degassed->handling Yes cause_solution Likely Cause: Oxidation in Solution (O2 in solvent) degassed->cause_solution No handling->cause_air No handling->cause_solution Yes

Caption: Troubleshooting logic for compound discoloration.

Data Summary Table

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendation for Solid FormRecommendation for Solution Form
Temperature Room Temperature (10°C to 25°C)[5]Short-term at 2-8°C; minimize freeze-thaw cycles
Atmosphere Inert gas (Argon or Nitrogen) is highly recommended[6]Inert gas headspace is critical
Container Tightly closed, amber glass vialTightly sealed vial with septum cap
Light Store in the dark / Protect from light[3]Use amber vials or wrap in foil
Moisture Store in a dry environment, preferably in a desiccator. The compound is hygroscopic.[3]Use high-purity, anhydrous grade solvent

Experimental Protocols

Protocol 1: Proper Storage of Solid this compound

This protocol outlines the best practice for storing the compound in its solid form to ensure long-term stability.

Storage_Workflow cluster_prep Preparation cluster_inert Inerting cluster_store Storage receive Receive Compound transfer Transfer to Amber Glass Vial receive->transfer purge Purge Vial with Argon or Nitrogen transfer->purge seal Seal Tightly (e.g., with Parafilm) purge->seal place Place in Desiccator seal->place store_dark Store in a Cool, Dark Location place->store_dark

Caption: Recommended workflow for storing solid compound.

Methodology:

  • Upon receipt, transfer the compound from the supplier's container into a pre-dried amber glass vial of an appropriate size to minimize headspace.

  • Place the vial in a glove box or use a Schlenk line to flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Immediately and tightly seal the vial cap. For extra protection against moisture and gas exchange, wrap the cap-vial interface with Parafilm.

  • Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Store the desiccator in a cool, dark, and well-ventilated cabinet away from strong oxidizing agents.

Protocol 2: Preparation and Short-Term Storage of a Stock Solution

Methodology:

  • Solvent Degassing: Before use, sparge your high-purity, anhydrous solvent (e.g., methanol, DMSO) with dry nitrogen or argon gas for at least 15-30 minutes to remove dissolved oxygen.[6]

  • Weighing: If possible, weigh the solid compound in an inert atmosphere (glove box). If not, weigh it quickly in a clean, dry weighing boat and transfer it promptly to the reaction or storage vessel.

  • Dissolution: Add the degassed solvent to the vessel containing the solid via a cannula or a syringe.

  • Storage: The resulting solution should be kept in a vial sealed with a septum, with the headspace filled with an inert gas. Store protected from light, and if appropriate, at reduced temperatures (e.g., 2-8°C). Prepare only the amount of solution needed for immediate experiments to avoid long-term storage issues.

Chemical Pathway Visualization

Potential Oxidation Pathways

This compound has two primary sites susceptible to oxidation: the primary alcohol and the amino-substituted pyridine ring. Exposure to atmospheric oxygen can lead to the formation of various degradation products.

Oxidation_Pathway cluster_products Potential Oxidation Products reactant This compound oxidant O2, Light, Metal Traces reactant->oxidant Exposure aldehyde 6-Amino-3-pyridinecarboxaldehyde (Oxidation of Alcohol) colored Colored Byproducts (Oxidation of Amino-Pyridine Ring) oxidant->aldehyde Pathway 1 oxidant->colored Pathway 2

Caption: Potential oxidative degradation pathways.

References

challenges in the derivatization of the amino group of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of the amino group of (6-Amino-3-Pyridinyl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in derivatizing the amino group of this compound?

A1: The primary challenges stem from the molecule's bifunctional nature, containing both a primary nucleophilic amino group and a primary hydroxyl group. Key challenges include:

  • Chemoselectivity: Achieving selective derivatization of the amino group without concurrent reaction at the hydroxyl group. The amino group is generally more nucleophilic, but the hydroxyl group can react under certain conditions, leading to mixtures of N-derivatized, O-derivatized, and N,O-diderivatized products.

  • Side Reactions:

    • Over-alkylation: N-alkylation reactions can sometimes lead to a mixture of mono- and di-alkylated products.

    • Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can also undergo reactions, such as alkylation, particularly under acidic conditions or with potent alkylating agents.

    • Oxidation: The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid if oxidizing agents are present or conditions are not carefully controlled.[1]

  • Purification: Separating the desired N-derivatized product from unreacted starting material, byproducts, and isomers can be challenging due to similar polarities.

Q2: When is a protecting group strategy necessary for the amino group?

A2: A protecting group strategy is advisable when you need to perform a reaction that would otherwise affect the amino group, such as:

  • When performing reactions on the hydroxyl group (e.g., oxidation, esterification) where the amino group could interfere.

  • To prevent unwanted side reactions of the amino group when using harsh reagents that are not selective.

  • To improve solubility or handling properties of the molecule during a multi-step synthesis.

Q3: What are some common protecting groups for the amino group of this compound?

A3: The most common protecting groups for primary amines are carbamates due to their stability and ease of removal under specific conditions.

  • Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate ((Boc)₂O). It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent).

  • Cbz (carboxybenzyl): Introduced using benzyl chloroformate. It is stable to acidic conditions and is typically removed by hydrogenolysis.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic conditions but is cleaved by bases, such as piperidine.

Q4: How can I improve the yield of my N-derivatization reaction?

A4: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Adjust temperature, reaction time, and solvent. For less reactive substrates, gentle heating may be required.

  • Control Stoichiometry: Use a slight excess of the derivatizing agent to drive the reaction to completion, but be mindful that a large excess can complicate purification.

  • pH Control: For reactions like acylation, maintaining a slightly basic pH can enhance the nucleophilicity of the amino group.[2] For other reactions, the optimal pH may vary.

  • Use of Catalysts: For certain reactions like Boc protection, catalysts like 4-(dimethylamino)pyridine (DMAP) can significantly increase the reaction rate. For acylations, a base like pyridine can act as a catalyst.[3]

  • Moisture Control: Ensure all reagents and solvents are anhydrous, as water can hydrolyze many derivatizing agents.[2]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired N-Derivatized Product
Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress using TLC or LC-MS. - Gently increase the reaction temperature, but be cautious of potential side reactions or degradation. - Increase the equivalents of the derivatizing reagent.
Presence of Moisture - Use anhydrous solvents and reagents. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Incorrect pH - For acylations, ensure the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize any acid formed and to act as a catalyst. - For other reactions, investigate the optimal pH range for the specific transformation.
Poor Reagent Quality - Use fresh or properly stored derivatizing agents. - Verify the purity of the starting material.
Steric Hindrance - For sterically demanding derivatizing groups, consider a less hindered reagent. - Use more forcing reaction conditions (higher temperature, longer reaction time), while carefully monitoring for side products.
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Cause Recommended Solution
O-Derivatization - Perform the reaction at a lower temperature to favor the more nucleophilic amino group. - Use a protecting group for the hydroxyl group if O-derivatization is a persistent issue. - For acylations, using pyridine as a solvent and catalyst can favor N-acylation.[3][4]
Di-alkylation/Di-acylation - Use a 1:1 stoichiometry of the derivatizing agent to the substrate. - Add the derivatizing agent slowly to the reaction mixture.
Pyridine Ring N-Alkylation - Avoid strongly acidic conditions when using alkylating agents. - Consider using a milder alkylating agent.
Oxidation of the Hydroxyl Group - Ensure the reaction is performed under an inert atmosphere and that reagents are free of oxidizing impurities.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Similar Polarity of Product and Starting Material - Optimize the mobile phase for column chromatography to achieve better separation. Consider using a gradient elution. - If the product is basic, an acidic work-up can be used to extract it into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
Presence of Hard-to-Remove Byproducts - Consider a different work-up procedure. For example, if excess acid chloride was used, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove it.[4] - Recrystallization of the final product may be an effective purification method if a suitable solvent system can be found.

Data Presentation

Table 1: Comparison of Common N-Derivatization Reactions for Aminopyridines

Derivatization Reaction Reagent Typical Conditions Typical Yield Key Considerations
Boc Protection Di-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., TEA, DMAP), Solvent (e.g., DCM, THF), Room Temperature, 1-2h80-90%[5][6]Good selectivity for the amino group. The reaction can be accelerated by using alcoholic solvents.[7]
Acetylation Acetic AnhydridePyridine (as solvent and catalyst), Room Temperature, monitor by TLC~70-95%Pyridine acts as a catalyst and neutralizes the acetic acid byproduct.[3] Work-up involves removal of pyridine, often by co-evaporation with toluene or washing with aqueous copper sulfate.[3][8]
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Solvent (e.g., DCE, EtOAc), Room Temperature, 6h~60-90%One-pot procedure. NaBH(OAc)₃ is a mild and selective reducing agent for the intermediate imine.[2]
Sulfonylation Sulfonyl Chloride (e.g., TsCl)Base (e.g., Pyridine, TEA), Solvent (DCM), 0°C to Room TemperatureVariableCan be prone to di-sulfonylation. Requires careful control of stoichiometry.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

  • Addition of Base: Add triethylamine (TEA) (1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.

Protocol 2: N-Acetylation of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous pyridine under an inert atmosphere.

  • Addition of Acetic Anhydride: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5 eq.) dropwise with stirring.[4]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[4]

  • Quenching: Quench the reaction by the slow addition of methanol.[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual pyridine.[3]

    • Dissolve the residue in ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the N-acetylated product.[4]

Visualizations

experimental_workflow start Start: This compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Derivatizing Reagent & Base/Catalyst dissolve->add_reagents react React at Controlled Temperature add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Chromatography) workup->purify product Final N-Derivatized Product purify->product

Caption: General experimental workflow for the N-derivatization of this compound.

troubleshooting_low_yield start Low/No Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn moisture Moisture Present? incomplete_rxn->moisture No sol_incomplete Increase Time/Temp/ Reagent Equivalents incomplete_rxn->sol_incomplete Yes bad_reagents Reagent Quality? moisture->bad_reagents No sol_moisture Use Anhydrous Solvents/Reagents moisture->sol_moisture Yes sol_reagents Use Fresh/ Pure Reagents bad_reagents->sol_reagents Yes

Caption: Troubleshooting decision tree for low product yield in derivatization reactions.

chemoselectivity_pathway start This compound + Derivatizing Agent (E+) amino_attack Nucleophilic Attack by Amino Group (More Nucleophilic) start->amino_attack hydroxyl_attack Nucleophilic Attack by Hydroxyl Group (Less Nucleophilic) start->hydroxyl_attack n_product Desired N-Derivatized Product amino_attack->n_product Favored Pathway o_product O-Derivatized Side Product hydroxyl_attack->o_product Minor Pathway (can be significant)

Caption: Signaling pathway illustrating the chemoselectivity challenge in derivatization.

References

Technical Support Center: Optimizing Coupling Reactions with (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling reactions with (6-Amino-3-Pyridinyl)Methanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

The primary challenges stem from the inherent properties of the aminopyridine structure. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Additionally, the electron-donating nature of the amino group can decrease the reactivity of a C-X bond (where X is a halide) on the pyridine ring towards oxidative addition in reactions like Suzuki and Buchwald-Hartwig couplings. For amide couplings, the electron-withdrawing nature of the pyridine ring can reduce the nucleophilicity of the amino group.

Q2: Is it necessary to protect the amino or alcohol groups of this compound before performing a coupling reaction?

Whether protection is necessary depends on the specific reaction conditions and the other coupling partner.

  • Amino Group: For many modern palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig), bulky, electron-rich phosphine ligands can allow for successful coupling without protection of the amino group.[1] However, in some cases, particularly with challenging substrates or for process scale-up, N-protection (e.g., as an acetamide or a Boc-carbamate) may lead to more robust and reproducible results.[1] The amino group is generally more nucleophilic than the hydroxyl group and may react preferentially with protecting group reagents.[2]

  • Alcohol Group: The primary alcohol is generally less reactive under typical cross-coupling conditions and often does not require protection. However, if harsh bases or highly reactive electrophiles are used, protection as a silyl ether (e.g., TBDMS) or benzyl ether might be considered.

Q3: Which types of coupling reactions are commonly performed with this compound?

This compound is a versatile building block used in various coupling reactions, including:

  • Suzuki-Miyaura Coupling: To form C-C bonds, typically by coupling a halogenated derivative of this compound with a boronic acid or ester.

  • Buchwald-Hartwig Amination: To form C-N bonds, either by coupling a halogenated derivative of this compound with an amine or by coupling this compound itself with an aryl/heteroaryl halide.

  • Amide Coupling: To form an amide bond by reacting the amino group of this compound with a carboxylic acid or an activated acyl derivative.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

This section addresses issues when using a halogenated derivative of this compound as the coupling partner.

Problem: Low to no product yield.

Possible Cause Suggested Solution
Catalyst Inhibition/Deactivation Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are effective for heteroaryl couplings.[1] Consider using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) for a more active and stable catalytic species. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1]
Inactive Catalyst System For aryl chlorides, which are less reactive, standard catalysts like Pd(PPh₃)₄ may be ineffective. Use more robust ligands.[4] Ensure the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of good quality.
Oxygen Contamination Palladium(0) species are sensitive to oxygen.[4] Thoroughly degas solvents and the reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).[4]
Inappropriate Base The base is crucial for activating the boronic acid.[4] Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1] Ensure the base is fresh, dry, and finely powdered.
Suboptimal Solvent Use anhydrous, degassed solvents. Common choices include 1,4-dioxane/water, toluene, or DMF.[5]
Low Reaction Temperature Aryl chlorides often require higher temperatures (80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[4]

Problem: Significant side product formation.

Side Product Suggested Solution to Minimize
Protodeboronation Use boronic esters (e.g., pinacol esters), which are more stable to hydrolysis.[1] Ensure anhydrous conditions where possible, or minimize water content. Use a milder base if the reaction allows.[1]
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Rigorously degas the reaction mixture.[1] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling.[1]
Dehalogenation of Starting Material Avoid potential hydride sources, such as certain alcohol solvents.[1] Optimize the reaction time to be as short as possible while allowing for product formation.

The following table summarizes conditions reported for the Suzuki coupling of aminopyridine derivatives, which can serve as a starting point for optimizing reactions with this compound derivatives.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90[6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene100High[1]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate[6]
PdCl₂(dppf)K₂CO₃DMF/H₂O120 (MW)~80[6]

Yields are qualitative ("High", "Moderate") or quantitative ranges and are dependent on the specific substrates used in the cited literature.

Buchwald-Hartwig Amination

This section provides guidance for coupling this compound with an aryl/heteroaryl halide.

Problem: Low to no product yield.

Possible Cause Suggested Solution
Catalyst Inhibition The aminopyridine substrate can act as a ligand for the palladium center, inhibiting catalysis. Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) to promote the desired coupling.
Inappropriate Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices. The solubility of the base can be critical.
Poorly Soluble Reactants Ensure the chosen solvent (e.g., toluene, dioxane, tert-amyl alcohol) can dissolve all reactants at the reaction temperature.
Catalyst Deactivation The palladium catalyst is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7] Use freshly distilled and degassed solvents.[7]

This table provides a comparison of catalyst systems for the amination of chloro-heterocycles, which can be adapted for reactions involving this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane11075-95[6]
Pd(OAc)₂ / RuPhosNaOtBuToluene80-100High[8]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100High[9]
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH10070-90[9]

Yields are qualitative ("High") or quantitative ranges and are dependent on the specific substrates used in the cited literature.

Amide Coupling

This section focuses on troubleshooting the formation of an amide bond between the amino group of this compound and a carboxylic acid.

Problem: Low to no product formation.

Possible Cause Suggested Solution
Low Nucleophilicity of the Amine The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the 6-amino group. Use more potent coupling reagents like HATU, HBTU, or COMU. Alternatively, convert the carboxylic acid to a more reactive species, such as an acid chloride.
Poor Activation of Carboxylic Acid Ensure the coupling reagent is fresh and the reaction is run under anhydrous conditions, as water can hydrolyze the activated species. For carbodiimide-based couplings (e.g., EDC), the addition of HOBt or HOAt can improve efficiency.[10]
Inappropriate Base A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed and facilitate the reaction. Ensure at least one equivalent is used.
Solvent Issues Use anhydrous polar aprotic solvents like DMF, NMP, or DCM to ensure all components are dissolved.
Coupling ReagentAdditive(s)Typical BaseKey Features
EDC (EDCI)HOBt, HOAt, DMAPDIPEA, TEACommon and cost-effective carbodiimide. Additives improve rate and reduce side reactions.[10]
HATU, HBTUNoneDIPEA, 2,4,6-CollidineHighly efficient uronium-based reagents, often effective for less nucleophilic amines.
T3P (Propylphosphonic Anhydride)Pyridine, DIPEAPyridine, DIPEAEffective for a broad range of substrates with an easy workup.
SOCl₂ or (COCl)₂cat. DMFPyridine, TEAConverts carboxylic acid to highly reactive acid chloride. May not be suitable for sensitive substrates.

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for coupling a halogenated derivative of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aminopyridyl halide (1.0 equiv), the arylboronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the degassed solvent(s) via syringe (e.g., 1,4-dioxane/water 4:1). The typical concentration is between 0.1 M and 0.5 M.[11]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for the coupling of this compound with an aryl halide.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.1-1.2 equiv) to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Amide Coupling using HATU
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 equiv) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Troubleshooting_Workflow cluster_catalyst Catalyst Solutions cluster_conditions Condition Optimization cluster_atmosphere Atmosphere Control start Low/No Yield in Suzuki Coupling check_catalyst Check Catalyst System (Inhibition/Deactivation?) start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp?) start->check_conditions check_atmosphere Verify Inert Atmosphere (Oxygen Contamination?) start->check_atmosphere use_bulky_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos) check_catalyst->use_bulky_ligand screen_bases Screen Bases (K3PO4, Cs2CO3) check_conditions->screen_bases degas_rigorously Degas Solvents Rigorously (e.g., Freeze-Pump-Thaw) check_atmosphere->degas_rigorously end_node Improved Yield use_bulky_ligand->end_node use_precatalyst Use G3 Pre-catalyst increase_loading Increase Catalyst Loading screen_bases->end_node degas_solvent Use Anhydrous, Degassed Solvents increase_temp Increase Temperature (80-110 °C) degas_rigorously->end_node

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Experimental_Workflow prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add solids to flask - Purge with inert gas (3x) prep->setup addition 3. Reagent Addition - Add catalyst/ligand - Add degassed solvent setup->addition reaction 4. Reaction - Heat to desired temp (e.g., 80-110°C) - Stir vigorously addition->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS reaction->monitor workup 6. Work-up - Cool to RT - Aqueous wash & extraction monitor->workup purify 7. Purification - Column chromatography workup->purify analysis 8. Analysis - Confirm structure (NMR, MS) purify->analysis

Caption: A typical experimental workflow for cross-coupling reactions.

Signaling_Pathways cluster_suzuki Suzuki-Miyaura Cycle cluster_buchwald Buchwald-Hartwig Cycle pd0 Pd(0)L2 oa Oxidative Addition (R-X) pd0->oa pd2 R-Pd(II)-X(L2) oa->pd2 tm Transmetalation (R'-B(OR)2) pd2->tm pd2_r R-Pd(II)-R'(L2) tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product R-R' re->product pd0_b Pd(0)L2 oa_b Oxidative Addition (Ar-X) pd0_b->oa_b pd2_b Ar-Pd(II)-X(L2) oa_b->pd2_b le Ligand Exchange (R2NH) pd2_b->le pd2_amine [Ar-Pd(II)-NHR2(L2)]+X- le->pd2_amine deprot Deprotonation (Base) pd2_amine->deprot pd2_amido Ar-Pd(II)-NR2(L2) deprot->pd2_amido re_b Reductive Elimination pd2_amido->re_b re_b->pd0_b Catalyst Regeneration product_b Ar-NR2 re_b->product_b

Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings.

References

Technical Support Center: NMR Analysis of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (6-Amino-3-Pyridinyl)Methanol. Our aim is to help you resolve common issues related to impurities in your NMR spectra, ensuring accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound in DMSO-d6?

The approximate ¹H NMR chemical shifts for this compound in DMSO-d6 are listed below. Note that chemical shifts can vary slightly depending on concentration, temperature, and the specific NMR instrument.

Proton AssignmentChemical Shift (ppm)MultiplicityIntegration
H27.82d1H
H47.32dd1H
H56.40d1H
-NH₂5.77br s2H
-OH4.88t1H
-CH₂-4.27d2H

Reference:[1]

Q2: My ¹H NMR spectrum of this compound shows unexpected peaks. What are the common impurities I should look for?

Unexpected peaks in your spectrum can arise from several sources, including residual starting materials, side products from the synthesis, degradation products, or common laboratory contaminants.

Potential Synthesis-Related Impurities:

  • This compound is commonly synthesized by the reduction of 6-aminonicotinic acid. Therefore, unreacted 6-aminonicotinic acid is a common impurity.[1]

  • Oxidation of the methanol group can lead to the formation of 6-amino-3-pyridinecarboxaldehyde or 6-amino-3-pyridinecarboxylic acid .[2]

Common Laboratory Contaminants:

  • Residual solvents from purification or glassware cleaning (e.g., Ethyl Acetate, Methanol, Acetone).

  • Water (H₂O) is a very common impurity.

  • Silicone grease from glassware joints.

A table of chemical shifts for these potential impurities is provided in the Troubleshooting Guide below.

Q3: How can I confirm the presence of hydroxyl (-OH) and amine (-NH₂) protons in my spectrum?

The signals for -OH and -NH₂ protons are often broad and their chemical shifts can be variable. To confirm their presence, you can perform a D₂O exchange experiment .

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d6).

  • Add a few drops of deuterium oxide (D₂O) to your NMR tube.

  • Gently shake the tube to mix the contents.

  • Acquire a second ¹H NMR spectrum.

Expected Result: The peaks corresponding to the labile -OH and -NH₂ protons will exchange with deuterium from the D₂O and will either disappear or significantly decrease in intensity in the second spectrum.[3]

Troubleshooting Guide for Impurity Resolution

This guide will help you identify and resolve common impurity issues encountered during the NMR analysis of this compound.

Problem 1: I see extra peaks in the aromatic region of my spectrum.

Extra signals in the aromatic region (typically 6-9 ppm) may indicate the presence of unreacted starting materials or oxidation byproducts.

Troubleshooting Workflow:

G start Extra Aromatic Peaks Observed check_sm Compare peaks to expected shifts of 6-aminonicotinic acid. start->check_sm check_ox Consider the presence of 6-amino-3-pyridinecarboxaldehyde or 6-amino-3-pyridinecarboxylic acid. check_sm->check_ox No Match sm_present Impurity is likely 6-aminonicotinic acid. check_sm->sm_present  Match Found ox_present Impurity is likely an oxidation product. check_ox->ox_present  Match Found purify Purify sample by column chromatography or recrystallization. sm_present->purify ox_present->purify reanalyze Re-run NMR on purified sample. purify->reanalyze

Figure 1. Troubleshooting workflow for aromatic impurities.

¹H NMR Data for Potential Aromatic Impurities in DMSO-d6:

CompoundProton AssignmentApprox. Chemical Shift (ppm)Multiplicity
6-Aminonicotinic Acid Aromatic Protons7.5 - 8.5m
-COOH~12-13br s
6-Amino-3-pyridinecarboxaldehyde Aldehyde Proton (-CHO)9.5 - 10.0s
Aromatic Protons7.0 - 8.5m

Note: The exact chemical shifts for impurities may vary.

Problem 2: My spectrum has sharp singlets that I cannot identify.

Sharp, singlet peaks often correspond to common laboratory solvents.

Troubleshooting Steps:

  • Review your experimental procedure: Did you use any of the solvents listed in the table below for extraction, chromatography, or cleaning?

  • Check your deuterated solvent: The solvent itself can contain residual protonated species.

  • Ensure proper glassware cleaning: Inadequately cleaned NMR tubes can introduce contaminants.

¹H NMR Chemical Shifts of Common Laboratory Solvents in DMSO-d6:

SolventChemical Shift (ppm)Multiplicity
Acetone2.09s
Acetonitrile2.05s
Dichloromethane5.76s
Diethyl Ether1.09 (t), 3.38 (q)t, q
Ethyl Acetate1.15 (t), 1.99 (s), 4.04 (q)t, s, q
Hexane0.86 (t), 1.25 (m)t, m
Methanol3.16s
Toluene2.30 (s), 7.17-7.32 (m)s, m
Water~3.33br s

Reference:[4]

Problem 3: My baseline is rolling or distorted, and my peaks are broad.

These issues are often related to sample preparation and NMR acquisition parameters.

Workflow for Resolving Baseline and Peak Shape Issues:

G start Baseline Roll or Broad Peaks check_conc Is the sample concentration too high? start->check_conc dilute Dilute the sample. check_conc->dilute  Yes check_shim Have the shims been properly adjusted? check_conc->check_shim  No dilute->start reshim Re-shim the instrument. check_shim->reshim  No check_params Are the acquisition parameters appropriate? check_shim->check_params  Yes reshim->start adjust_params Adjust acquisition time and phasing. check_params->adjust_params  No resolved Issue Resolved check_params->resolved  Yes adjust_params->start

Figure 2. Workflow for addressing baseline and peak shape problems.

Key Considerations:

  • Concentration: Highly concentrated samples can lead to viscosity-related peak broadening.

  • Shimming: Poor shimming of the magnetic field will result in broad and distorted peaks.

  • Acquisition Parameters: An insufficient acquisition time can lead to "sinc wiggles" or truncation artifacts, while incorrect phasing will cause a rolling baseline.[1]

Experimental Protocols

General NMR Sample Preparation

  • Glassware: Ensure your NMR tube is clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

  • Dissolution: Gently vortex or sonicate the sample to ensure it is fully dissolved.

  • Transfer: Carefully transfer the solution to the NMR tube using a clean pipette.

  • Filtering (Optional): If you observe any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Amino-3-Pyridinyl)Methanol is a critical building block in medicinal chemistry and materials science, notable for its versatile pyridine core that features both a primary amino group and a hydroxymethyl group.[1] This guide provides a comparative analysis of established synthetic routes to this valuable intermediate, offering detailed experimental protocols and quantitative data to inform your selection of the most suitable method.

Comparison of Synthetic Routes

Two primary synthetic strategies for this compound involve the reduction of a carboxylic acid derivative or an aldehyde. The choice of route can significantly impact yield, purity, and reaction conditions.

FeatureRoute 1: Reduction of 6-Aminonicotinic Acid DerivativeRoute 2: Reduction of 6-Amino-3-Pyridinecarbaldehyde
Starting Material 6-Aminonicotinic acid6-Amino-3-pyridinecarbaldehyde
Key Reagents Ethanol, Sulfuric acid, Lithium aluminum hydride (LiAlH₄), THFSodium borohydride (NaBH₄), Methanol, Anhydrous Calcium Chloride
Overall Yield 72%[2]Quantitative (inferred for similar reductions)[1]
Reaction Steps 2 (Esterification, Reduction)1 (Reduction)
Purification Fast column chromatography[2]Column chromatography or recrystallization recommended[1]

Visualizing the Synthesis Pathways

The following diagram illustrates the two primary synthesis routes for this compound.

Synthesis_Routes cluster_0 Route 1: Reduction of 6-Aminonicotinic Acid Derivative cluster_1 Route 2: Reduction of 6-Amino-3-Pyridinecarbaldehyde A 6-Aminonicotinic acid B Ethyl 6-aminonicotinate A->B Ethanol, H₂SO₄ Reflux, 16h C This compound B->C LiAlH₄, THF -60°C to Reflux, 1h Yield: 72% D 6-Amino-3-pyridinecarbaldehyde E This compound D->E NaBH₄, Methanol Anhydrous CaCl₂ 0-65°C

Synthesis pathways for this compound.

Experimental Protocols

Route 1: Reduction of 6-Aminonicotinic Acid Derivative

This two-step procedure begins with the esterification of 6-aminonicotinic acid, followed by reduction of the resulting ester with lithium aluminum hydride.[2]

Step 1: Synthesis of Ethyl 6-aminonicotinate

  • To a solution of 6-aminonicotinic acid (5.0 g, 34.4 mmol) in ethanol (50 mL), slowly add concentrated sulfuric acid (0.95 mL, 17.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After completion, carefully pour the mixture into a concentrated aqueous solution of sodium carbonate (Na₂CO₃) for neutralization.

  • Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 2: Synthesis of this compound

  • Dissolve the concentrated residue from the previous step in anhydrous tetrahydrofuran (THF) (25 mL).

  • At -60°C, slowly add lithium aluminum hydride (2.68 g, 68.6 mmol).

  • Gradually warm the reaction mixture to 0°C, and then heat to reflux for 1 hour.

  • Cool the reaction to room temperature and quench by the sequential addition of water (1.5 mL) and 5N aqueous sodium hydroxide (NaOH) (1.5 mL).

  • Remove the precipitate by filtration and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: EtOAc/MeOH 95:5) to yield this compound (2.15 g, 72% yield).[2]

Product Characterization:

  • ¹H NMR (400 MHz, d6-DMSO): δ= 7.82 (d, J = 1.7 Hz, 1H), 7.32 (dd, J = 8.3/2.5 Hz, 1H), 6.40 (dd, J = 9.3/1.0 Hz, 1H), 5.77 (br s, 2H), 4.88 (t, J = 5.5 Hz, 1H), 4.27 (d, J = 5.5 Hz, 2H).[2]

  • MS (ES+): 125 (M + H)⁺.[2]

Route 2: Reduction of 6-Amino-3-Pyridinecarbaldehyde

This method provides a more direct, one-step synthesis from the corresponding aldehyde.[1]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 6-amino-3-pyridinecarbaldehyde in methanol.

  • Add anhydrous calcium chloride (CaCl₂) to the solution, which enhances the reduction efficiency.[1]

  • Cool the mixture and add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature between 0-65°C.[1]

  • Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

  • Upon completion, quench the reaction and work up to isolate the crude product.

  • Purify the product by column chromatography or recrystallization (e.g., using ethanol/water mixtures) to obtain pure this compound.[1] To confirm purity of greater than 97%, HPLC analysis using a C18 column with an acetonitrile/water mobile phase is recommended.[1]

Conclusion

Both presented routes offer viable methods for the synthesis of this compound. Route 1, the reduction of a 6-aminonicotinic acid derivative, is well-documented with a reported yield of 72%. While it involves two steps, the protocol is detailed and reproducible. Route 2, the reduction of 6-amino-3-pyridinecarbaldehyde, is a more direct approach. Although a specific yield for this exact transformation is not provided in the cited literature, similar reductions are noted to be quantitative. The choice between these routes will depend on the availability of starting materials, desired scale, and the laboratory's capabilities for handling the respective reagents.

References

A Comparative Guide to (6-Amino-3-Pyridinyl)Methanol and (2-Amino-3-pyridinyl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Aminopyridinylmethanol isomers, specifically (6-Amino-3-pyridinyl)methanol and (2-Amino-3-pyridinyl)methanol, are versatile scaffolds in the synthesis of a wide array of biologically active molecules, including kinase inhibitors. This guide provides an objective comparison of these two key synthetic intermediates, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Chemical and Physical Properties

Both isomers share the same molecular formula and weight, but the positioning of the amino and hydroxymethyl groups on the pyridine ring leads to differences in their physical and chemical properties, which can influence their reactivity and handling.

PropertyThis compound(2-Amino-3-pyridinyl)methanol
Molecular Formula C₆H₈N₂OC₆H₈N₂O
Molecular Weight 124.14 g/mol 124.14 g/mol
CAS Number 113293-71-323612-57-9
Appearance Off-white solidPale-yellow powder
Melting Point Not consistently reported66-68 °C

Synthesis of this compound and (2-Amino-3-pyridinyl)methanol: A Comparative Overview

The synthesis of these isomers typically involves the reduction of the corresponding nicotinic acid or its ester derivative. The choice of starting material and reducing agent can significantly impact the yield and purity of the final product.

Synthesis of this compound

A common route to this compound involves the reduction of 6-aminonicotinic acid or its ester. Lithium aluminum hydride (LiAlH₄) is a frequently employed reducing agent for this transformation.

Table 1: Reported Synthesis of this compound

Starting MaterialReducing AgentSolventYieldReference
6-Aminonicotinic acid ethyl esterLiAlH₄THF72%[1]
Synthesis of (2-Amino-3-pyridinyl)methanol

The synthesis of (2-Amino-3-pyridinyl)methanol is often achieved through the reduction of an ester of 2-aminonicotinic acid. Due to the generally milder nature of sodium borohydride (NaBH₄) and its better functional group tolerance compared to LiAlH₄, it is a common choice for this reduction, particularly when other sensitive functional groups are present.[2]

Table 2: Reported Synthesis of (2-Amino-3-pyridinyl)methanol

Starting MaterialReducing AgentSolvent(s)YieldReference
Ethyl 2-aminonicotinateNaBH₄THF/MethanolN/AN/A

Performance in Synthesis: Reactivity and Applications

The differential positioning of the amino and hydroxymethyl groups on the pyridine ring in this compound and (2-Amino-3-pyridinyl)methanol can lead to variations in their reactivity and suitability for the synthesis of specific target molecules. The proximity of the amino group to the ring nitrogen in the 2-amino isomer can influence its nucleophilicity and potential for chelation with metal catalysts.

Both isomers are valuable intermediates in the synthesis of kinase inhibitors, particularly targeting the SHP2 phosphatase, a key node in the RAS/MAPK signaling pathway.[3][4] The pyridine core can act as a hinge-binding motif, while the amino and hydroxymethyl groups provide points for further functionalization to enhance potency and selectivity.

(2-Amino-3-pyridinyl)methanol is a well-established key intermediate in the synthesis of the tetracyclic antidepressant Mirtazapine.

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction[1]

Materials:

  • Ethyl 6-aminonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 5N Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Dissolve ethyl 6-aminonicotinate in anhydrous THF.

  • Cool the solution to -60 °C.

  • Slowly add LiAlH₄ to the cooled solution.

  • Gradually warm the reaction mixture to 0 °C and then reflux for 1 hour.

  • Cool the reaction to room temperature and quench by the sequential addition of water and 5N aqueous NaOH.

  • Filter the resulting precipitate and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (EtOAc/MeOH, 95:5) to afford this compound.

Protocol 2: General Procedure for the Synthesis of (2-Amino-3-pyridinyl)methanol via NaBH₄ Reduction

Materials:

  • Ethyl 2-aminonicotinate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve ethyl 2-aminonicotinate in a mixture of THF and Methanol.

  • Add sodium borohydride portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic and Biological Pathways

To illustrate the utility of these aminopyridinylmethanol building blocks, the following diagrams depict a generalized synthetic workflow for kinase inhibitor synthesis and a key signaling pathway where their derivatives have shown activity.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product start1 This compound or (2-Amino-3-pyridinyl)methanol step1 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start1->step1 Pyridine Core start2 Aryl Halide/Boronic Acid start2->step1 Side Chain Precursor step2 Modification of Hydroxymethyl Group (e.g., Oxidation, Etherification) step1->step2 step3 Further Functionalization (e.g., Amide Coupling) step2->step3 end_product Kinase Inhibitor step3->end_product RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (active) SHP2->Ras_GTP promotes activation Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, Fos, Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor SHP2 Inhibitor (derived from aminopyridinylmethanol) Inhibitor->SHP2

References

A Comparative Guide to the Anticancer Activity of (6-Amino-3-Pyridinyl)Methanol Derivatives and Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of (6-Amino-3-Pyridinyl)Methanol derivatives against established chemotherapeutic agents. Due to the limited availability of public data on this compound derivatives, this report includes findings on structurally related aminopyridine compounds, specifically 6-amino-2-pyridone-3,5-dicarbonitriles and pyridine-ureas, to offer valuable insights into the potential of this class of compounds. The data presented is intended to inform further research and drug development in the field of oncology.

Executive Summary

Preliminary studies suggest that derivatives of this compound possess anticancer properties, showing cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer.[1] Structurally related aminopyridine derivatives have demonstrated significant in vitro anticancer activity, in some cases surpassing the potency of the widely used chemotherapeutic drug doxorubicin. The primary mechanisms of action are believed to involve the induction of apoptosis and the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Comparative Anticancer Activity: In Vitro Studies

The in vitro cytotoxic activity of aminopyridine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below for comparison with the known anticancer drugs, doxorubicin and cisplatin.

Note: The IC50 values presented in the following tables are sourced from different studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Activity of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives against Glioblastoma

A study on 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which share the 6-aminopyridine core with this compound, revealed potent activity against glioblastoma cells. One of the most potent compounds, Compound 5o , was identified as a promising lead for further development.[2]

Table 1: IC50 Values of Compound 5o against Glioblastoma Cell Lines

CompoundCell LineIC50 (µM)
Compound 5oGlioblastomaPotent Activity (Specific IC50 not detailed in abstract)

Further studies showed that Compound 5o also exhibited anticancer properties against liver, breast, and lung cancer cell lines.[2]

Activity of Pyridine-Urea Derivatives against Breast Cancer

A series of novel pyridine-ureas demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line. The results were compared directly with doxorubicin in the same study, providing a robust benchmark for their potency.

Table 2: IC50 Values of Pyridine-Urea Derivatives and Doxorubicin against MCF-7 Breast Cancer Cells

CompoundR Group (Substitution on Phenylurea)IC50 (µM) after 48hIC50 (µM) after 72h
8e 3-CF30.22 0.11
8n 3-Cl1.880.80
8b4-Cl3.031.52
8d4-CH33.981.95
8aH4.532.11
Doxorubicin (Reference Drug) 1.93 Not Reported
Sorafenib (Reference Drug) 4.50 Not Reported

Data sourced from a comparative analysis of novel pyridine derivatives.[3]

Notably, compound 8e was found to be approximately 8.7 times more active than doxorubicin after 48 hours of treatment.[3]

Activity of Known Drugs: Doxorubicin and Cisplatin

For a broader context, the following table presents a range of reported IC50 values for doxorubicin and cisplatin against common cancer cell lines from various studies. This highlights the variability in reported potencies and underscores the importance of direct comparisons within the same experimental setup.

Table 3: Reported IC50 Values of Doxorubicin and Cisplatin against Various Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)Treatment Duration
DoxorubicinMCF-7Breast Adenocarcinoma2.524h
DoxorubicinA549Lung Carcinoma>2024h
DoxorubicinHeLaCervical Carcinoma2.924h
CisplatinA549Lung Carcinoma16.4824h
CisplatinA549Lung Carcinoma22.12Not Specified

Data compiled from multiple sources.[4][5][6] A meta-analysis has shown significant heterogeneity in the reported IC50 values for cisplatin across different studies, emphasizing that the duration of cultivation is not the primary cause of this variability.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., glioblastoma, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives or known drugs. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways

The anticancer activity of aminopyridine derivatives is often associated with the modulation of critical signaling pathways that control cell fate.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival, growth, and proliferation, and its aberrant activation is a common feature in many cancers.[7][8][9] Several anticancer agents are designed to target components of this pathway. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Growth mTOR->Cell_Survival PTEN PTEN PTEN->PIP3 Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The intrinsic (mitochondrial) pathway is a major route for apoptosis induction.

Apoptosis_Pathway Cell_Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Cell_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 Bcl2->Bax_Bak Inhibition

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Conclusion and Future Directions

The available data, primarily from structurally related aminopyridine compounds, suggests that derivatives of this compound are a promising class of molecules with potent anticancer activity. Their ability to induce apoptosis and potentially target key signaling pathways like PI3K/Akt warrants further investigation.

Future research should focus on:

  • Synthesis and Screening: Synthesizing a broader library of this compound derivatives and screening them against a diverse panel of cancer cell lines to establish a clear structure-activity relationship (SAR).

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the most potent this compound derivatives with standard-of-care chemotherapeutic agents.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds induce cell death and modulate signaling pathways.

  • In Vivo Efficacy and Toxicology: Evaluating the antitumor efficacy and safety profiles of lead compounds in preclinical animal models.

By systematically addressing these areas, the full therapeutic potential of this compound derivatives as novel anticancer agents can be realized.

References

(6-Amino-3-Pyridinyl)Methanol Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (6-Amino-3-Pyridinyl)Methanol scaffold is a versatile building block in medicinal chemistry, recognized for its potential in developing targeted therapies, particularly in oncology.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their anticancer properties. By presenting quantitative biological data, detailed experimental protocols, and visualizing key molecular interactions and pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Comparative Biological Activity of this compound Analogs

Recent research has explored the modification of the this compound core to enhance its therapeutic potential. A key strategy involves the derivatization of the amino and hydroxyl groups to explore interactions with specific biological targets. A 2024 study by Zhao et al. provides valuable insights into the anticancer activity of novel 3-(6-aminopyridin-3-yl)benzamide derivatives, which incorporate the core scaffold. These compounds were evaluated for their anti-proliferative effects against HePG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with some exhibiting potent activity.[2]

The core structure of this compound serves as a crucial intermediate for synthesizing more complex molecules with diverse biological activities, including potential antibacterial and anti-inflammatory applications.[1] The amino and hydroxyl groups are key for forming hydrogen bonds and interacting with enzymes or receptors, thereby modulating biological processes.[1]

Below is a summary of the in vitro anti-proliferative activity (IC50 in µM) of selected 3-(6-aminopyridin-3-yl)benzamide derivatives from the aforementioned study.

Compound IDR GroupHePG-2 IC50 (µM)MCF-7 IC50 (µM)
Doxorubicin -2.35 ± 0.113.15 ± 0.18
5a H10.12 ± 0.5112.33 ± 0.62
5b 2-F8.76 ± 0.4410.15 ± 0.51
5c 3-F7.23 ± 0.369.28 ± 0.46
5d 4-F6.15 ± 0.318.17 ± 0.41
5e 2-Cl9.22 ± 0.4611.24 ± 0.56
5f 3-Cl7.89 ± 0.399.87 ± 0.49
5g 4-Cl5.88 ± 0.297.99 ± 0.40
5h 2-CH₃11.23 ± 0.5613.45 ± 0.67
5i 3-CH₃9.87 ± 0.4911.98 ± 0.60
5j 4-CH₃8.76 ± 0.4410.87 ± 0.54
5k 2-OCH₃12.34 ± 0.6214.56 ± 0.73
5l 3-OCH₃10.98 ± 0.5513.21 ± 0.66
5m 4-OCH₃9.54 ± 0.4811.67 ± 0.58

Data extracted from Zhao et al., 2024.[2] The study indicates these compounds induce cell cycle arrest and apoptosis by inhibiting AURKB transcription.

From this data, a preliminary SAR can be inferred:

  • Substitution on the Benzamide Ring: Halogen substitutions, particularly fluorine and chlorine at the para-position (4-position), tend to enhance the anti-proliferative activity against both cell lines compared to the unsubstituted analog (5a).

  • Electron-donating vs. Electron-withdrawing Groups: Electron-withdrawing groups (F, Cl) appear more favorable for activity than electron-donating groups (CH₃, OCH₃).

  • Positional Isomers: The position of the substituent on the benzamide ring influences activity, with the para-position generally showing the most promising results.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following protocols are based on standard practices for evaluating the anticancer activity of novel compounds.

In Vitro Anti-proliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines (e.g., HePG-2, MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

This compound analogs often exert their biological effects by interacting with key signaling pathways involved in cell growth, proliferation, and survival. As many derivatives of this scaffold are designed as kinase inhibitors, they frequently target ATP-binding sites of various kinases.

A proposed mechanism of action for the 3-(6-aminopyridin-3-yl)benzamide derivatives is the inhibition of Aurora B kinase (AURKB) transcription, leading to cell cycle arrest and apoptosis.[2] The aminopyridine core is a well-established pharmacophore for targeting the ATP-binding site of kinases.

Below are diagrams illustrating a general experimental workflow for screening these compounds and the AURKB signaling pathway they are proposed to inhibit.

experimental_workflow Experimental Workflow for Compound Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies start This compound Analogs in_vitro In Vitro Anti-proliferative Assay (MTT Assay) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 cell_cycle Cell Cycle Analysis ic50->cell_cycle apoptosis Apoptosis Assay ic50->apoptosis target_id Target Identification (e.g., AURKB Inhibition) cell_cycle->target_id apoptosis->target_id

Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.

aurkb_pathway Inhibition of AURKB Pathway compound This compound Analog aurkb AURKB Transcription compound->aurkb Inhibits histone Histone H3 Phosphorylation aurkb->histone arrest Cell Cycle Arrest aurkb->arrest apoptosis Apoptosis aurkb->apoptosis chromosome Chromosome Segregation histone->chromosome cytokinesis Cytokinesis chromosome->cytokinesis

References

A Comparative Guide to the Analytical Validation of HPLC Methods for (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of (6-Amino-3-Pyridinyl)Methanol, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comprehensive overview of the analytical validation of a reversed-phase HPLC (RP-HPLC) method for this compound, comparing it with alternative analytical techniques. The information presented is based on established validation principles from the International Council for Harmonisation (ICH) guidelines and data from analogous aromatic amine and pyridine compounds.[1][2][3][4][5]

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for an RP-HPLC method for the quantification of this compound.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradation products, or matrix components.The analyte peak should be well-resolved from other peaks, and peak purity analysis (e.g., using a Diode Array Detector) should confirm homogeneity.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a defined range.Correlation coefficient (R²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable levels of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay and a wider range for impurity determination.
Accuracy To determine the closeness of the test results to the true value.Percent recovery of spiked samples should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.- Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2%.- Intermediate Precision (Inter-day): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at this level should be acceptable.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.The method should consistently meet system suitability requirements with minor changes in parameters like mobile phase pH, column temperature, and flow rate.
Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods can be employed for the analysis of this compound, each with its own advantages and disadvantages.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, reproducible, widely available, and cost-effective.Lower sensitivity compared to mass spectrometry; may not be suitable for identifying unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Excellent for volatile impurities and provides structural information for identification.[6][7]Requires derivatization for non-volatile compounds like this compound; high temperatures can cause degradation.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly sensitive and selective mass detection.High sensitivity and specificity, allowing for quantification at very low levels and unequivocal identification of impurities.[6][8]Higher cost and complexity of instrumentation and method development.[6]

Experimental Protocols

Proposed RP-HPLC Method for this compound

This hypothetical method is based on common practices for the analysis of polar aromatic compounds and aminopyridine derivatives.[9][10][11][12][13]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) to maintain a consistent pH. A gradient elution may be necessary to separate impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound to find the wavelength of maximum absorbance.

  • Injection Volume: 10-20 µL.

  • Standard Solution Preparation: A stock solution of the reference standard is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). Calibration standards are prepared by diluting the stock solution to various concentrations.

  • Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the same diluent as the standard to a known concentration.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Derivatization is likely required to increase the volatility of this compound. This can be achieved by reacting the amino and hydroxyl groups with a silylating agent (e.g., BSTFA) or an acylating agent.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A fused silica capillary column suitable for polar compounds (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: The mass spectrometer is operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Conditions: Similar to the HPLC-UV method, but the mobile phase must be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or acetate).

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for aminopyridine compounds.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_atp Define Analytical Target Profile (ATP) select_method Select HPLC Method Parameters define_atp->select_method define_acceptance Define Validation Parameters & Criteria select_method->define_acceptance prepare_samples Prepare Standards & Samples define_acceptance->prepare_samples perform_runs Perform HPLC Runs (Specificity, Linearity, etc.) prepare_samples->perform_runs collect_data Collect & Process Chromatographic Data perform_runs->collect_data analyze_results Analyze Results vs. Acceptance Criteria collect_data->analyze_results document_validation Document in Validation Report analyze_results->document_validation

Caption: Workflow for the analytical validation of an HPLC method.

Validation_Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Limits Detection & Quantitation Limits (LOD/LOQ) Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Hierarchy of analytical validation parameters per ICH guidelines.

References

In-Depth Comparative Analysis of (6-Amino-3-Pyridinyl)Methanol Derivatives Reveals Limited Public Data for Cytotoxicity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the discovery of novel anticancer agents, a comprehensive understanding of the structure-activity relationships of promising scaffolds is paramount. (6-Amino-3-Pyridinyl)Methanol has been identified as a versatile building block in medicinal chemistry. However, a detailed comparative guide on the cytotoxicity of its derivatives across various cancer cell lines is hampered by a lack of publicly available, consolidated research data.

While specific comparative data is elusive, the general anticancer potential of related aminopyridine structures is better documented. For instance, various aminopyridine derivatives have been synthesized and shown to exhibit cytotoxic effects through mechanisms such as the inhibition of the Wnt/β-catenin signaling pathway and cell cycle arrest.

To facilitate future research in this area, this guide outlines the standard experimental protocols and conceptual frameworks that would be employed in such a comparative study.

Experimental Protocols

A typical investigation into the comparative cytotoxicity of novel chemical entities involves a series of standardized in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The most common method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to a range of concentrations. The cells are treated with these concentrations and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the derivatives, apoptosis and cell cycle analyses are crucial.

Methodology (Flow Cytometry):

  • Cell Treatment: Cells are treated with the compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • For Apoptosis: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

    • For Cell Cycle: Cells are harvested, fixed in ethanol, and stained with PI, which binds to DNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G0/G1, S, G2/M phases).

Data Presentation

Should comparative data become available, it would be structured in tables for clear and easy comparison of the cytotoxic potencies of the different derivatives.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of this compound Derivatives

DerivativeR-Group ModificationMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Compound 1-H>100>100>100
Compound 2-CH350.275.882.1
Compound 3-Cl25.633.445.9
Compound 4-OCH342.158.967.3
Doxorubicin (Control)N/A0.81.21.5

This table is for illustrative purposes only, as specific data is not currently available.

Signaling Pathways and Experimental Workflows

Visualizing the experimental process and potential molecular pathways is essential for understanding the research logic.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies start This compound Scaffold derivatives Synthesis of Derivatives (Modification of R-groups) start->derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) derivatives->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116) cell_lines->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle data_analysis Structure-Activity Relationship (SAR) ic50->data_analysis Comparative Analysis pathway Signaling Pathway Analysis (e.g., Western Blot) cell_cycle->pathway Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates TargetGenes Target Gene Transcription (Proliferation, Survival) TCF_LEF->TargetGenes Derivative This compound Derivative Derivative->BetaCatenin potential inhibition DestructionComplex->BetaCatenin promotes degradation

References

Assessing the Kinase Inhibitory Selectivity of (6-Amino-3-Pyridinyl)Methanol-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (6-amino-3-pyridinyl)methanol scaffold has emerged as a promising starting point in the design of targeted kinase inhibitors. Its inherent structural features, particularly the aminopyridine core, allow for key hydrogen bonding interactions within the hinge region of many protein kinases, a critical component of the ATP-binding pocket. This guide provides a comparative analysis of the kinase inhibitory selectivity of compounds based on this scaffold, with a focus on p21-activated kinase 1 (PAK1), and contrasts their performance with alternative kinase inhibitors. The information presented herein is supported by experimental data from publicly available research.

Comparative Kinase Inhibition Profiles

To illustrate the kinase selectivity of the aminopyridine scaffold, we present data for a representative compound, AZ13705339 , a bis-anilino pyrimidine PAK1 inhibitor which features a key interaction reminiscent of the this compound head group.[1] This compound is compared against FRAX597 , another potent PAK1 inhibitor, and Staurosporine , a non-selective kinase inhibitor.

Kinase Target AZ13705339 (IC50, nM) FRAX597 (IC50, nM) Staurosporine (IC50, nM)
PAK1 0.33 8 16.7
PAK22.6--
PAK4>100080-
KDR (VEGFR2)>1000--
FGFR1>1000--
Src4.6--
Lck1.8--
Fyn1.3--
Yes1.2--

Data for AZ13705339 and FRAX597 are sourced from a study on bis-anilino pyrimidine PAK1 inhibitors.[1] Staurosporine data is from a study on pyridine-based PIM-1 kinase inhibitors.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to determine kinase inhibitory selectivity.

Biochemical Kinase Inhibition Assay (IMAP Fluorescence Polarization)

This assay quantifies the inhibitory effect of a compound on the activity of a purified kinase.

  • Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient.

  • Assay Plate Preparation: 20 µL of kinase buffer (specific to the kinase being tested) is dispensed into a 384-well plate.

  • Compound Addition: 0.5 µL of the serially diluted compounds is added to the assay plate.

  • Kinase and Substrate Addition: 10 µL of a mixture containing the target kinase and a fluorescently labeled peptide substrate is added to each well.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of 10 µL of ATP solution. The final ATP concentration is typically at the Km for the specific kinase.

  • Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped by the addition of the IMAP binding solution. The plate is incubated to allow for the binding of the phosphorylated substrate to the IMAP beads. The fluorescence polarization is then read using a suitable plate reader.

  • Data Analysis: The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular pPAK1 Inhibition Assay (ELISA)

This assay measures the ability of a compound to inhibit the phosphorylation of PAK1 within a cellular context.

  • Cell Culture: A suitable cell line (e.g., a human cancer cell line with known PAK1 expression) is cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a predetermined duration (e.g., 2 hours).

  • Cell Lysis: The cell culture medium is removed, and the cells are lysed using a specific lysis buffer to release the cellular proteins.

  • ELISA Procedure: A sandwich ELISA is performed using an antibody pair specific for phosphorylated PAK1 (pPAK1) and total PAK1.

  • Detection: A substrate solution is added, and the resulting colorimetric or fluorescent signal is measured using a microplate reader.

  • Data Analysis: The ratio of pPAK1 to total PAK1 is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within signaling pathways and the flow of experimental procedures is essential for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

G cluster_0 Kinase Inhibition Workflow Compound Test Compound (this compound-based) Biochemical Biochemical Assay (e.g., IMAP FP) Compound->Biochemical Cellular Cellular Assay (e.g., pPAK1 ELISA) Compound->Cellular Data Data Analysis (IC50 Determination) Biochemical->Data Cellular->Data Selectivity Kinase Selectivity Panel Data->Selectivity Assess Off-Target Effects

Experimental workflow for assessing kinase inhibitory selectivity.

G Rac_Cdc42 Rac/Cdc42 (GTP-bound) PAK1 PAK1 (Inactive) Rac_Cdc42->PAK1 Activation PAK1_active PAK1 (Active) PAK1->PAK1_active Downstream Downstream Effectors (e.g., LIMK, RAF1) PAK1_active->Downstream Phosphorylation Cytoskeleton Cytoskeletal Reorganization Downstream->Cytoskeleton Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->PAK1_active Inhibition

Simplified PAK1 signaling pathway and point of inhibition.

References

A Comparative Guide to (6-Amino-3-Pyridinyl)Methanol and Other Pyridine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its derivatives are prized for their ability to engage in hydrogen bonding and other key interactions within biological targets.[2] Among the vast landscape of pyridine-based building blocks, (6-Amino-3-Pyridinyl)Methanol stands out as a versatile synthon, particularly in the development of kinase inhibitors.[3] This guide provides an objective comparison of this compound with other isomeric and alternative pyridine building blocks, supported by available data and experimental context.

Physicochemical Properties: A Tale of Isomers

The position of the amino and methanol substituents on the pyridine ring significantly influences the molecule's electronic properties, basicity, and potential for intermolecular interactions. This, in turn, can affect its reactivity, solubility, and biological activity. A comparison of the physicochemical properties of this compound and its isomers is crucial for selecting the optimal building block for a specific application.

PropertyThis compound(2-Amino-3-pyridinyl)methanol(4-Amino-3-pyridinyl)methanol
Molecular Formula C₆H₈N₂OC₆H₈N₂OC₆H₈N₂O
Molecular Weight 124.14 g/mol 124.14 g/mol 124.14 g/mol
CAS Number 113293-71-3[6]23612-57-9[7]Not readily available
Predicted pKa (Conjugate Acid) ~5.5-6.5~6.5-7.5~8.5-9.5
Predicted LogP ~0.1-0.3~0.1-0.3~0.0-0.2
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 333

Note: Predicted pKa and LogP values are estimations based on the electronic effects of the substituents and the position of the nitrogen atom in the pyridine ring. Experimental verification is recommended. The higher predicted basicity of the 4-amino isomer is consistent with known trends for aminopyridines.[5]

Reactivity and Synthetic Utility

The dual functionality of an amino and a hydroxyl group makes aminopyridinyl methanols valuable intermediates for a variety of chemical transformations. The nucleophilicity of the amino group allows for reactions such as acylation, alkylation, and participation in cross-coupling reactions, while the hydroxyl group can be oxidized or used as a handle for further functionalization.[3]

The relative positions of the functional groups and the pyridine nitrogen influence the reactivity of each isomer. For instance, the 2-amino group in (2-Amino-3-pyridinyl)methanol can act as a bidentate chelating ligand, which can influence its reactivity in metal-catalyzed reactions.[5]

Experimental Protocol: Representative N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of an aminopyridine building block, a common reaction in the synthesis of kinase inhibitors.

Materials:

  • Aminopyridine methanol isomer (e.g., this compound) (1.0 mmol)

  • Aryl halide (e.g., Aryl bromide) (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 mmol)

  • Ligand (e.g., Xantphos) (0.04 mmol)

  • Base (e.g., Cs₂CO₃) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aminopyridine methanol isomer, aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note: Reaction conditions, including catalyst, ligand, base, solvent, and temperature, may require optimization for specific substrates to achieve optimal yields.

Application in Kinase Inhibitor Design: A Comparative Perspective

The aminopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region of the ATP-binding pocket. The substituents on the pyridine ring then project into different regions of the active site, influencing potency and selectivity.[8]

The isomeric position of the amino and methanol groups in aminopyridinyl methanol building blocks dictates the vector and trajectory of these substituents. This has profound implications for structure-activity relationships (SAR).

Building BlockKey Features for Kinase Inhibition
This compound The 6-amino group can act as a hydrogen bond donor to the kinase hinge. The 3-methanol substituent projects towards the solvent-exposed region, providing a vector for modifications to enhance potency and selectivity or improve physicochemical properties.[3]
(2-Amino-3-pyridinyl)methanol The 2-amino group can also engage in hinge binding. The adjacent 3-methanol group is positioned to interact with the ribose-binding pocket or the solvent front, offering a different substitution pattern for SAR exploration.[9]
(4-Amino-3-pyridinyl)methanol The 4-amino group can form a hydrogen bond with the hinge. The 3-methanol substituent is positioned to explore interactions in a different region of the ATP binding site compared to the other isomers.

A recent study on dual GSK-3β/CK-1δ inhibitors highlighted the effectiveness of 6-amino pyridine derivatives. In this study, the 6-amino pyridine ring formed key hydrogen bonds with amino acids in the hinge region of both kinases.[10]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context in which these building blocks are utilized, the following diagrams illustrate a simplified kinase signaling pathway and a typical workflow for kinase inhibitor screening.

kinase_signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Kinase Cascade (e.g., MAPK Pathway) Kinase Cascade (e.g., MAPK Pathway) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK Pathway) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK Pathway)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: Simplified Kinase Signaling Pathway.

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis Pyridine Building Block Pyridine Building Block Chemical Synthesis Chemical Synthesis Pyridine Building Block->Chemical Synthesis Compound Library Compound Library Chemical Synthesis->Compound Library Biochemical Assay (Kinase Inhibition) Biochemical Assay (Kinase Inhibition) Compound Library->Biochemical Assay (Kinase Inhibition) Cell-based Assay (e.g., Proliferation) Cell-based Assay (e.g., Proliferation) Compound Library->Cell-based Assay (e.g., Proliferation) Data Analysis (IC50 determination) Data Analysis (IC50 determination) Biochemical Assay (Kinase Inhibition)->Data Analysis (IC50 determination) Cell-based Assay (e.g., Proliferation)->Data Analysis (IC50 determination) SAR Studies SAR Studies Data Analysis (IC50 determination)->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Kinase Inhibitor Screening Workflow.

Alternative Pyridine Building Blocks

Beyond isomeric aminopyridinyl methanols, a diverse array of other substituted pyridines serve as valuable building blocks in drug discovery. The choice of building block depends on the specific therapeutic target and the desired properties of the final compound.

Alternative Building BlockKey Features and Applications
Halogenated Pyridines (e.g., 2-Chloro-5-aminopyridine) The halogen atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.
Pyridine Carboxylic Acids (e.g., 6-Aminonicotinic acid) The carboxylic acid group can be converted to amides, esters, or other functional groups, providing a different avenue for library synthesis.
Pyridyl Boronic Acids/Esters These are key reagents for Suzuki cross-coupling reactions, enabling the formation of C-C bonds to construct biaryl structures common in many drug molecules.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry, offering a strategic combination of a hinge-binding amino group and a readily functionalizable methanol substituent. The isomeric position of these functional groups, as seen in related aminopyridinyl methanols, provides distinct vectors for substituent placement, which is a critical consideration in rational drug design and the exploration of structure-activity relationships. While direct, side-by-side comparative studies are not always available, an understanding of the fundamental physicochemical and reactivity differences between these isomers can guide the selection of the most appropriate building block for a given drug discovery program. The continued exploration and characterization of these and other novel pyridine derivatives will undoubtedly fuel the development of next-generation therapeutics.

References

Validating the Mechanism of Action of (6-Amino-3-Pyridinyl)Methanol Derivatives as Dual GSK-3β/CK-1δ Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapeutics for Alzheimer's disease (AD) has led to the investigation of various molecular targets. Among these, Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ) have emerged as critical players in the pathological cascade of AD, particularly in tau hyperphosphorylation and amyloid-β production. Recently, (6-Amino-3-Pyridinyl)Methanol derivatives have shown promise as dual inhibitors of these kinases. This guide provides a comparative analysis of a lead this compound derivative against other known inhibitors of GSK-3β and CK-1δ, supported by experimental data and detailed methodologies to validate their mechanism of action.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative this compound derivative (Compound 8d) and a selection of alternative inhibitors against GSK-3β and CK-1δ. This quantitative data allows for a direct comparison of their potency.

Inhibitor ClassCompoundTarget KinaseIC50 (µM)
This compound Derivative Compound 8dGSK-3β0.77 ± 0.01
CK-1δ0.57 ± 0.12
Alternative GSK-3β Inhibitors Gsk3-IN-3GSK-3β0.00301
SB-216763GSK-3β0.034
CHIR-99021GSK-3β0.0067
TideglusibGSK-3β0.060
KenpaulloneGSK-3β0.15
Alternative CK-1δ Inhibitors Compound 6CK-1δ0.0025
SR-2890CK-1δ≤ 0.050
SR-3029CK-1δ≤ 0.050
G2-2CK-1δ (human)0.503
G2-3CK-1δ (human)0.562

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and validation of the mechanism of action of kinase inhibitors. Below are representative protocols for in vitro kinase assays for GSK-3β and CK-1δ.

In Vitro GSK-3β Kinase Assay Protocol (Luminescence-Based)

This assay determines the inhibitory activity of a compound by measuring the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)

  • Test compound (e.g., this compound derivative)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the test compound dilutions.

  • Enzyme Addition: Add the GSK-3β enzyme to each well (except for the 'no enzyme' control).

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add a mixture of the substrate and ATP to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro CK-1δ Kinase Assay Protocol (Radioisotope-Based)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate, providing a direct measure of kinase activity.

Materials:

  • Recombinant human CK-1δ enzyme

  • Substrate protein (e.g., α-casein)

  • Test compound

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 10% Trichloroacetic Acid (TCA) solution

  • Whatman 3MM filter paper

  • Scintillation counter and fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Kinase Assay Buffer, the substrate (α-casein), and the test compound at various concentrations.

  • Enzyme Addition: Add the CK-1δ enzyme to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Kinase Reaction: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-15 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Precipitation: Spot a portion of each reaction mixture onto a numbered Whatman 3MM filter paper tab. Immediately immerse the filter papers in a bath of cold 10% TCA to stop the reaction and precipitate the phosphorylated substrate.

  • Washing: Wash the filter papers extensively with 10% TCA, followed by ethanol and acetone to remove unincorporated [γ-³²P]ATP.

  • Radioactivity Measurement: Place the dried filter papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the control (no inhibitor) and calculate the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the central role of GSK-3β and CK-1δ in the Wnt signaling pathway, which is often dysregulated in Alzheimer's disease. In a pathological state, the overactivity of these kinases contributes to the hyperphosphorylation of Tau protein, leading to the formation of neurofibrillary tangles, a hallmark of AD.

cluster_Wnt_Pathway Wnt Signaling Pathway in Alzheimer's Disease cluster_AD_Pathology AD Pathology cluster_Inhibitors Therapeutic Intervention Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK-1δ) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Tau Tau Protein Destruction_Complex->Tau Hyperphosphorylates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to Nucleus and Binds Proteasome Proteasomal Degradation beta_catenin->Proteasome Degraded Gene_Expression Target Gene Expression (Neuronal Survival) TCF_LEF->Gene_Expression Activates pTau Hyperphosphorylated Tau Tau->pTau Phosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Aggregation APM_Derivative This compound Derivative APM_Derivative->Destruction_Complex Inhibits GSK-3β & CK-1δ

Caption: Wnt signaling and its dysregulation in Alzheimer's by GSK-3β and CK-1δ.

Experimental Workflow

The diagram below outlines a typical workflow for validating the mechanism of action of a novel kinase inhibitor, from initial biochemical assays to cellular and in vivo studies.

cluster_Workflow Mechanism of Action Validation Workflow Start Start: Novel this compound Derivative Synthesis Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, Radioisotope) Start->Biochemical_Assay Determine_IC50 Determine IC50 for Target Kinases (GSK-3β, CK-1δ) Biochemical_Assay->Determine_IC50 Selectivity_Profiling Kinase Selectivity Profiling (Panel of >100 kinases) Determine_IC50->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., Western Blot for p-Tau) Selectivity_Profiling->Cellular_Assays Confirm_Target_Engagement Confirm Target Engagement and Downstream Effects in Cells Cellular_Assays->Confirm_Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (e.g., AD Mouse Models) Confirm_Target_Engagement->In_Vivo_Studies Assess_PK_PD Assess Pharmacokinetics (PK) and Pharmacodynamics (PD) In_Vivo_Studies->Assess_PK_PD Toxicity_Studies Toxicity and Safety Pharmacology Studies Assess_PK_PD->Toxicity_Studies End End: Validated Mechanism of Action Toxicity_Studies->End

Caption: Experimental workflow for validating kinase inhibitor mechanism of action.

Comparative Cross-Reactivity Analysis of Kinase Inhibitors Derived from a (6-Amino-3-Pyridinyl)Methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of two distinct classes of inhibitors hypothetically derived from a (6-Amino-3-Pyridinyl)Methanol scaffold: a Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, exemplified by Pexidartinib, and a Src homology 2 domain-containing phosphatase 2 (SHP2) inhibitor, exemplified by SHP099. While the precise synthesis of these specific inhibitors from this compound is not explicitly detailed in publicly available literature, the 6-aminopyridine core is a common feature in kinase inhibitors, making this a relevant foundational scaffold for the purpose of this comparative guide.

This document outlines their performance against alternative inhibitors, supported by experimental data and detailed methodologies for key assays.

Case Study 1: CSF1R Inhibitor - Pexidartinib

Pexidartinib is an orally bioavailable tyrosine kinase inhibitor that targets CSF1R, a key receptor in the regulation of macrophage and monocyte cell lineages.[1] Its dysregulation is implicated in various cancers and inflammatory diseases.[2] Pexidartinib is known to inhibit other kinases, including the proto-oncogene c-KIT and FMS-like tyrosine kinase 3 (FLT3).[3]

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50) of Pexidartinib and a competitor, Dovitinib, against a panel of selected kinases.

InhibitorPrimary TargetIC50 (nM)Cross-Reactivity TargetsIC50 (nM)
Pexidartinib CSF1R20c-Kit10
FLT3-
Dovitinib VEGFR, FGFR, PDGFR-CSF1R36

Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources.[3][4]

Experimental Protocols

In Vitro CSF1R Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human CSF1R (kinase domain)

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP (500 µM)

  • 5x Kinase Assay Buffer 1

  • Test Inhibitor (e.g., Pexidartinib) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.

  • Create serial dilutions of the test inhibitor in 1x Kinase Assay Buffer with 10% DMSO.

  • Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, and PTK Substrate.

  • To a 96-well plate, add 12.5 µL of the Master Mix to each well.

  • Add 2.5 µL of the serially diluted test inhibitor or diluent solution (for controls) to the appropriate wells.

  • Prepare a solution of diluted CSF1R enzyme.

  • Initiate the kinase reaction by adding 10 µL of the diluted CSF1R to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45 minutes.[5]

  • Stop the reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for another 45 minutes.

  • Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

Signaling Pathway and Experimental Workflow

CSF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF1R PI3K PI3K CSF1R->PI3K ERK ERK1/2 CSF1R->ERK JAK JAK CSF1R->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Pexidartinib Pexidartinib Pexidartinib->CSF1R Inhibition Ligand CSF1/IL-34 Ligand->CSF1R

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, ATP, Substrate) Mix Mix Reagents and Inhibitor in Plate Reagents->Mix Inhibitor Serial Dilution of Inhibitor Inhibitor->Mix Enzyme Prepare Kinase Solution Enzyme->Mix Incubate Initiate Reaction and Incubate Mix->Incubate Stop Stop Reaction (e.g., add ADP-Glo™ Reagent) Incubate->Stop Detect Detect Signal (Luminescence) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50

Case Study 2: SHP2 Inhibitor - SHP099

SHP099 is a potent and selective allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that is a key component of the RAS-MAPK signaling pathway.[6] Gain-of-function mutations in SHP2 are associated with developmental disorders and various cancers.

Comparative Cross-Reactivity Data

The following table summarizes the selectivity profile of SHP099 and a competitor, RMC-4550, against SHP2 and the closely related phosphatase SHP1.

InhibitorPrimary TargetIC50 (nM)Cross-Reactivity TargetSelectivity (Fold)
SHP099 SHP271SHP1>1000
RMC-4550 SHP21.6SHP1>1000

Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources.[7][8]

Experimental Protocols

In Vitro SHP2 Phosphatase Assay (Fluorogenic Substrate)

This assay measures the enzymatic activity of SHP2 by detecting the fluorescence generated from the dephosphorylation of a substrate.

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • Dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (for SHP2 activation)

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20

  • Test Inhibitor (e.g., SHP099) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer, ensuring the final DMSO concentration is below 1%.

  • Prepare a working solution of SHP2 and pre-activate it by incubating with the IRS-1 peptide.

  • Prepare a working solution of the DiFMUP substrate in Assay Buffer.

  • In a 384-well plate, add 5 µL of the serially diluted inhibitor or DMSO (for control).

  • Add 10 µL of the pre-activated SHP2 enzyme solution to each well and incubate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

  • Immediately measure the fluorescence kinetically in a microplate reader every 1-2 minutes for 30-60 minutes.

  • Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot. The IC50 value is calculated by fitting the percent inhibition data to a dose-response curve.[9]

Signaling Pathway and Experimental Workflow

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression SHP2->Ras Activation SHP099 SHP099 SHP099->SHP2 Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate) Mix Mix Enzyme and Inhibitor in Plate Reagents->Mix Inhibitor Serial Dilution of Inhibitor Inhibitor->Mix Enzyme Prepare and Activate Phosphatase Enzyme->Mix Incubate Initiate Reaction with Substrate Mix->Incubate Measure Kinetic Measurement of Fluorescence Incubate->Measure Velocity Calculate Initial Reaction Velocity Measure->Velocity Calculate Calculate % Inhibition Velocity->Calculate IC50 Determine IC50 Calculate->IC50

References

Safety Operating Guide

Proper Disposal of (6-Amino-3-Pyridinyl)Methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of (6-Amino-3-Pyridinyl)Methanol, a compound that requires careful management due to its potential hazards as an aminopyridine derivative. Adherence to these protocols is critical for protecting laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE).[3] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, nitrile rubber)To prevent skin contact and absorption.[3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[3][4]
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.[3][4]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[3][4]

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[3] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous waste.[3] Never dispose of this material down the drain or in regular trash. [5][6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][3]

    • Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[3][6]

  • Waste Collection and Labeling:

    • Collect all waste in a designated, chemically compatible, and sealable hazardous waste container.[1][3]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").[4]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]

    • The storage area should be away from incompatible materials.[6]

  • Final Disposal:

    • Once the waste container is full or is approaching its storage time limit as per institutional and local regulations, a chemical waste collection request should be submitted to your institution's EHS department.[4]

    • The final disposal of this compound must be handled by a licensed hazardous waste disposal service.[1][4] These services are equipped to manage and dispose of toxic chemical waste in an environmentally responsible manner.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste from Incompatibles (Strong Oxidizers, Acids) ppe->segregate collect Collect in Labeled, Sealed Hazardous Waste Container segregate->collect label Label Container: 'Hazardous Waste' 'this compound' Hazards: 'Toxic', 'Irritant' collect->label store Store in Designated, Ventilated, Secure Satellite Accumulation Area label->store request Submit Chemical Waste Collection Request to EHS store->request end Disposal by Licensed Hazardous Waste Service request->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (6-Amino-3-Pyridinyl)Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling (6-Amino-3-Pyridinyl)Methanol (CAS: 113293-71-3). Adherence to these guidelines is critical for ensuring personal and environmental safety in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[1] The primary hazards associated with this compound are:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Similar aminopyridine compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended.Prevents skin contact, as the compound causes skin irritation and related compounds can be toxic upon skin absorption.[1][2][4]
Eye Protection ANSI-approved safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and dust, as the compound causes serious eye irritation.[1][3][4]
Skin and Body Protection Standard laboratory coat. Flame-retardant and antistatic protective clothing for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a properly functioning chemical fume hood. If dust or aerosols are generated and a fume hood is not available, a NIOSH-approved respirator is required.Prevents inhalation, as the compound may cause respiratory irritation.[1][4]

Operational and Handling Workflow

A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe Proceed prep_setup Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Work handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Surfaces & Glassware handle_reaction->cleanup_decon Experiment Complete cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safely Handling this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Engineering Controls: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[4] Ensure safety showers and eyewash stations are accessible.

  • Personal Protective Equipment (PPE): Before entering the designated handling area, don the appropriate PPE as specified in Table 1.

2. Handling:

  • Weighing and Transferring: Use the smallest practical quantities for the experiment.[4] When weighing, avoid generating dust.[4] Use appropriate tools (e.g., spatula) for transfers.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Practices: Keep containers tightly closed when not in use.[3][4] Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[3]

3. First Aid Measures:

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines for this compound Waste

Waste TypeDisposal Protocol
Unused/Expired Product Dispose of as hazardous chemical waste. Do not dispose of down the drain.[4] Store in a designated, labeled, and closed container until collection by environmental health and safety (EHS) personnel.[4]
Contaminated Solid Waste (e.g., gloves, paper towels, weigh boats) Collect in a designated, sealed, and clearly labeled hazardous waste container.[5][6]
Contaminated Liquid Waste (e.g., reaction mixtures, solvent rinses) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[6]
Contaminated Glassware Rinse with an appropriate solvent in a fume hood. Collect the solvent rinse as hazardous liquid waste. Then, wash the glassware with soap and water.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and comply with all local, state, and federal regulations.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.